5-Ethyl-isoxazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-5-4(6(8)9)3-7-10-5/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUUMRJFLRVBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564025 | |
| Record name | 5-Ethyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134541-03-0 | |
| Record name | 5-Ethyl-1,2-oxazole-4-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90564025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethyl-4-isoxazolecarboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Ethyl-isoxazole-4-carboxylic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-isoxazole-4-carboxylic acid is a heterocyclic organic compound belonging to the isoxazole class. The isoxazole scaffold is of significant interest in medicinal chemistry, as it is a key component in numerous bioactive molecules and approved drugs. Derivatives of isoxazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of this compound, compiled from available chemical data and literature on analogous compounds. Due to the limited specific experimental data for this particular molecule in the public domain, information from closely related compounds is utilized to provide a predictive and comparative context.
Chemical Properties and Structure
This compound is characterized by a five-membered isoxazole ring substituted with an ethyl group at the 5-position and a carboxylic acid group at the 4-position.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | 5-Methylisoxazole-4-carboxylic acid | 3-Ethyl-5-methylisoxazole-4-carboxylic acid |
| CAS Number | 134541-03-0 | 42831-50-5 | 17147-85-2 |
| Molecular Formula | C6H7NO3 | C5H5NO3 | C7H9NO3 |
| Molecular Weight | 141.12 g/mol | 127.10 g/mol | 155.15 g/mol |
| IUPAC Name | 5-ethyl-1,2-oxazole-4-carboxylic acid | 5-methyl-1,2-oxazole-4-carboxylic acid | 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid |
| SMILES String | CCC1=C(C=NO1)C(=O)O | CC1=C(C=NO1)C(=O)O | CCC1=NOC(=C1C(=O)O)C |
| InChI Key | Not available | VQBXUKGMJCPBMF-UHFFFAOYSA-N | RSWFHHWVFZWIMV-UHFFFAOYSA-N |
| Melting Point | 85-87 °C | 144-148 °C | 118-128 °C |
| Boiling Point | 290.4±20.0 °C (Predicted) | Not available | Not available |
| pKa | 2.81±0.10 (Predicted) | Not available | Not available |
| Solubility | Not available | Not available | Not available |
Experimental Protocols
Representative Synthesis of 5-Substituted-isoxazole-4-carboxylic Acids
This protocol describes a two-step process: the formation of the ethyl ester of the isoxazole carboxylic acid, followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of Ethyl 5-Ethylisoxazole-4-carboxylate
-
Reaction Setup: A solution of ethyl propiolate and an excess of 1-nitropropane in an inert solvent such as toluene is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Reagent Addition: A dehydrating agent, such as phenyl isocyanate, and a catalytic amount of a non-nucleophilic base, like triethylamine, are added to the solution.
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield ethyl 5-ethylisoxazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: The purified ethyl 5-ethylisoxazole-4-carboxylate is dissolved in a mixture of a strong acid, such as 60% aqueous sulfuric acid.[2]
-
Reaction Conditions: The solution is heated to reflux for several hours to facilitate the hydrolysis of the ester. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate of this compound is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent system.
Spectroscopic Characterization
While specific spectra for this compound are not available, its structure allows for the prediction of its key spectroscopic features based on the known spectral data of isoxazole and carboxylic acid moieties.[3][4]
-
¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet corresponding to the ethyl group, a singlet for the isoxazole ring proton, and a broad singlet for the carboxylic acid proton, typically downfield.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the three carbons of the isoxazole ring, and a characteristic signal for the carbonyl carbon of the carboxylic acid in the downfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid, a sharp and strong C=O stretching absorption, and characteristic C=N and C-O stretching frequencies for the isoxazole ring.[4]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the carboxyl group and cleavage of the ethyl substituent.
Mandatory Visualizations
Logical Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound.
Biological Significance and Potential Signaling Pathways
While no specific biological data for this compound has been found, the isoxazole-4-carboxylic acid scaffold is a well-established pharmacophore with a broad range of biological activities.[5][6] Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] The biological activity is often attributed to the ability of the isoxazole ring and its substituents to interact with various biological targets, including enzymes and receptors.
For instance, some isoxazole derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase.[7] The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive isoxazole derivative, based on the known targets of similar heterocyclic compounds.
Hypothetical Signaling Pathway Modulation by an Isoxazole Derivative
Caption: Conceptual diagram of an isoxazole derivative inhibiting a target enzyme and modulating a downstream signaling pathway.
Conclusion
This compound represents a molecule of interest within the broader class of bioactive isoxazoles. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its chemical properties, structure, and potential synthesis based on established chemical principles and data from closely related analogues. Further research is warranted to fully elucidate its synthetic protocols, spectroscopic profile, and biological activities, which may uncover its potential as a valuable building block in drug discovery and development.
References
- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 5-Ethyl-isoxazole-4-carboxylic Acid for Researchers
This guide provides a comprehensive, beginner-friendly, three-step synthesis protocol for 5-Ethyl-isoxazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is analogous to established methods for similar 5-alkyl-isoxazole-4-carboxylic acids and is presented with detailed experimental procedures, data tables, and diagrams to ensure clarity and reproducibility.
I. Overall Synthesis Pathway
The synthesis of this compound is accomplished in three main stages, starting from ethyl 3-oxohexanoate. The overall transformation is depicted below:
Caption: Overall synthetic route for this compound.
II. Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxohexanoate
This step involves the reaction of ethyl 3-oxohexanoate with triethyl orthoformate in the presence of acetic anhydride to form the key intermediate, ethyl 2-(ethoxymethylene)-3-oxohexanoate.
Reaction Scheme:
Caption: Synthesis of the enol ether intermediate.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3-oxohexanoate, triethyl orthoformate (2.0 equivalents), and acetic anhydride (3.0 equivalents).
-
Heat the reaction mixture to 130°C and maintain this temperature for 5 hours.[1]
-
After cooling to room temperature, remove the excess triethyl orthoformate and acetic anhydride by distillation under reduced pressure.
-
The crude product, ethyl 2-(ethoxymethylene)-3-oxohexanoate, can be used in the next step without further purification.
Table 1: Reagents for Step 1
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (per 1 eq. of starting material) |
| Ethyl 3-oxohexanoate | 158.19 | 0.989 | 1.0 eq. |
| Triethyl orthoformate | 148.20 | 0.891 | 2.0 eq. |
| Acetic anhydride | 102.09 | 1.08 | 3.0 eq. |
Step 2: Synthesis of Ethyl 5-ethylisoxazole-4-carboxylate
This step involves the cyclization of the intermediate from Step 1 with hydroxylamine hydrochloride to form the isoxazole ring.
Reaction Scheme:
Caption: Cyclization to form the isoxazole ester.
Experimental Protocol:
-
Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxohexanoate in a suitable organic solvent such as ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and a mild base like sodium acetate (1.1 equivalents) in water.
-
Cool the solution of the enol ether to -5°C to 0°C in an ice-salt bath.[2]
-
Slowly add the aqueous hydroxylamine hydrochloride solution to the enol ether solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[3]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl 5-ethylisoxazole-4-carboxylate.
Table 2: Reagents for Step 2
| Reagent | Molar Mass ( g/mol ) | Amount (per 1 eq. of enol ether) |
| Ethyl 2-(ethoxymethylene)-3-oxohexanoate | ~214.26 (calculated) | 1.0 eq. |
| Hydroxylamine hydrochloride | 69.49 | 1.1 eq. |
| Sodium Acetate | 82.03 | 1.1 eq. |
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Reaction Scheme:
Caption: Final hydrolysis step.
Experimental Protocol:
-
Dissolve the crude ethyl 5-ethylisoxazole-4-carboxylate in a 10% aqueous solution of sodium hydroxide.[3]
-
Heat the mixture to 70-85°C and monitor the reaction by TLC until the starting material is consumed (typically 3-4 hours).[3][4]
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to approximately pH 4 by the slow addition of 10% hydrochloric acid.
-
A precipitate of this compound should form.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Table 3: Reagents for Step 3
| Reagent | Concentration | Purpose |
| Sodium hydroxide | 10% aqueous solution | Base for hydrolysis |
| Hydrochloric acid | 10% aqueous solution | Acidification to precipitate the product |
III. Data Presentation
Table 4: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Ethyl 3-oxohexanoate | C₈H₁₄O₃ | 158.19 | Colorless liquid | N/A | 104 / 22 mmHg |
| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | Colorless liquid | -76 | 146 |
| Hydroxylamine hydrochloride | CH₄ClNO | 69.49 | White crystalline solid | 155-157 (dec.)[5] | N/A |
| Sodium hydroxide | NaOH | 40.00 | White solid | 318 | 1388 |
| This compound | C₆H₇NO₃ | 141.12 | Solid | Not available | Not available |
Note: Specific yield and characterization data for the 5-ethyl compounds are not widely published and should be determined experimentally.
IV. Safety Information
-
Ethyl 3-oxohexanoate: Combustible liquid. May cause eye, skin, and respiratory tract irritation.[6]
-
Triethyl orthoformate: Flammable liquid and vapor. Causes eye and skin irritation.[7] Handle in a well-ventilated area and away from ignition sources.[8]
-
Hydroxylamine hydrochloride: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction and is suspected of causing cancer.[9] It can be explosive under certain conditions.[10][11]
-
Sodium hydroxide: Causes severe skin burns and eye damage.[12][13][14] Handle with extreme care.
-
Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Ethyl 3-oxohexanoate(3249-68-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tatachemicals.com [tatachemicals.com]
- 14. carlroth.com:443 [carlroth.com:443]
Spectroscopic Analysis of Isoxazole Carboxylic Acids: A Technical Guide
This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth look at the spectroscopic characterization of isoxazole carboxylic acids.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 5-Ethyl-isoxazole-4-carboxylic acid, extrapolated from data for 5-Methylisoxazole-4-carboxylic acid and general principles of spectroscopy.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| ~8.5 | Singlet | 1H | Isoxazole C3-H |
| ~2.8 | Quartet | 2H | -CH₂CH₃ |
| ~1.3 | Triplet | 3H | -CH₂CH₃ |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~165-185 | -COOH |
| ~170 | Isoxazole C5 |
| ~160 | Isoxazole C3 |
| ~110 | Isoxazole C4 |
| ~20 | -CH₂CH₃ |
| ~12 | -CH₂CH₃ |
Note: Predicted chemical shifts are based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.[1]
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description |
| 2500-3300 (broad) | O-H stretch of carboxylic acid (hydrogen-bonded) |
| ~1710-1760 | C=O stretch of carboxylic acid |
| ~1600 | C=N stretch of isoxazole ring |
| ~1400-1500 | C=C stretch of isoxazole ring |
| ~1200-1300 | C-O stretch of carboxylic acid |
Note: The broadness of the O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[1][2]
Table 3: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 141.04 | [M]⁺ (Molecular Ion for C₆H₇NO₃) |
| 124 | [M-OH]⁺ |
| 96 | [M-COOH]⁺ |
Note: This data is for the molecular formula of this compound (C₆H₇NO₃). Fragmentation patterns may vary based on the ionization technique used.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). A typical concentration would be 5-10 mg/mL. The ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to Tetramethylsilane (TMS) as an internal standard. For the acidic proton of the carboxylic acid, its signal may be broad and its chemical shift can be concentration-dependent.[1]
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where the sample is mixed with potassium bromide and pressed into a thin pellet.[3]
Mass Spectrometry (MS)
Mass spectral data can be acquired using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI-MS, the sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. This technique is useful for determining the molecular weight of the compound. EI-MS can provide information about the fragmentation pattern, which aids in structural elucidation.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Key Structural Features and Spectroscopic Correlations
This diagram highlights the key structural components of this compound and their correlation to the expected spectroscopic signals.
Caption: Structural Features and Correlated Spectroscopic Signals.
References
5-Ethyl-isoxazole-4-carboxylic Acid: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Among its derivatives, 5-substituted isoxazole-4-carboxylic acids serve as crucial building blocks for the synthesis of a wide range of therapeutic agents. This technical guide focuses on 5-Ethyl-isoxazole-4-carboxylic acid, a promising yet less-documented member of this chemical family. Due to the limited specific data on the 5-ethyl derivative, this guide will leverage the extensive information available for its close analog, 5-methylisoxazole-4-carboxylic acid, to provide a comprehensive overview of the potential applications, synthesis, and structure-activity relationships pertinent to the 5-ethyl compound.
Physicochemical Properties
| Property | 5-Methylisoxazole-4-carboxylic acid | This compound | Data Source |
| CAS Number | 42831-50-5 | 134541-03-0 | [3] |
| Molecular Formula | C5H5NO3 | C6H7NO3 | |
| Molecular Weight | 127.10 g/mol | 141.12 g/mol (calculated) | |
| Melting Point | 144-148 °C | Not available | |
| Assay | ≥97% | Not available |
Synthesis of 5-Alkyl-isoxazole-4-carboxylic Acids
A general and adaptable synthesis for 5-alkyl-isoxazole-4-carboxylic acids proceeds via the formation of the corresponding ethyl ester followed by hydrolysis. This method can be tailored for the synthesis of this compound by utilizing ethyl 3-oxopentanoate as a starting material.
Generalized Experimental Protocol:
Step 1: Synthesis of Ethyl 5-ethylisoxazole-4-carboxylate
A detailed protocol for a related compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, can be adapted.[4] A plausible synthesis for the title compound would involve the reaction of an appropriate β-ketoester with a source of hydroxylamine.
Step 2: Hydrolysis to this compound
The ethyl ester is hydrolyzed to the corresponding carboxylic acid. A general procedure involves heating the ester with an aqueous acid, such as sulfuric acid.[5]
Detailed Methodology:
-
To a round-bottom flask, add ethyl 5-ethylisoxazole-4-carboxylate and a 60% aqueous solution of sulfuric acid.
-
Heat the mixture to approximately 85°C.
-
Continuously remove the ethanol byproduct via distillation to drive the reaction to completion.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting ester is no longer detectable.
-
Cool the reaction mixture to room temperature to allow the carboxylic acid to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of acetic acid and toluene.[5]
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 134541-03-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
The Isoxazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has established itself as a "privileged scaffold" in medicinal chemistry. Its versatile nature, stemming from favorable physicochemical properties and the ability to engage in various biological interactions, has led to its incorporation into a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the isoxazole core in drug discovery, detailing its synthesis, biological activities, and the mechanisms of action of key drugs, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Physicochemical Properties and Pharmacophoric Features
The isoxazole ring's unique electronic and structural characteristics contribute to its success as a pharmacophore. The presence of both a hydrogen bond donor (N-H in some derivatives) and acceptor (N and O atoms) facilitates interactions with biological targets.[1] Its aromatic nature allows for π-π stacking interactions, while its relatively low molecular weight and polar surface area contribute to favorable pharmacokinetic profiles. Furthermore, the isoxazole moiety can act as a bioisosteric replacement for other functional groups, such as amides and esters, offering improved metabolic stability.[2]
Synthesis of the Isoxazole Scaffold
The construction of the isoxazole ring is a well-established field in synthetic organic chemistry. One of the most common and versatile methods is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction allows for the regioselective synthesis of 3,5-disubstituted isoxazoles.[3][4]
Experimental Protocols
General Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol outlines a common method for the synthesis of 3,5-disubstituted isoxazoles from an aldehyde and an alkyne.
Materials:
-
Substituted aldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
N-Chlorosuccinimide (NCS)
-
Substituted alkyne
-
Choline chloride:urea (1:2) deep eutectic solvent (DES)
-
Ethyl acetate
-
Water
Procedure: [5]
-
To a stirred solution of the aldehyde (2 mmol) in the choline chloride:urea deep eutectic solvent (1 mL), add hydroxylamine hydrochloride (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).
-
Stir the resulting mixture at 50°C for one hour to form the corresponding oxime.
-
Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for three hours to generate the nitrile oxide in situ.
-
Add the alkyne (2 mmol) to the reaction mixture and stir for four hours at 50°C.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired 3,5-disubstituted isoxazole.
Isoxazole-Containing Drugs: A Quantitative Overview
The versatility of the isoxazole scaffold is evident in the range of FDA-approved drugs that incorporate this moiety. These drugs target a diverse array of biological pathways to treat various diseases, including inflammatory conditions, bacterial infections, and autoimmune disorders.
| Drug Name | Therapeutic Class | Target(s) | Quantitative Bioactivity Data | Pharmacokinetic Parameters |
| Valdecoxib | Anti-inflammatory (NSAID) | Cyclooxygenase-2 (COX-2) | IC₅₀ (COX-2): 0.005 µM[6] IC₅₀ (COX-1): 150 µM[6] Binding Affinity (KD for COX-2): 3.2 nM[7] | Bioavailability: ~83% Protein Binding: ~98% Half-life: 8-11 hours |
| Sulfamethoxazole | Antibiotic | Dihydropteroate Synthase (DHPS) | MIC (vs. M. tuberculosis): 9.5 mg/L (median)[8] | Bioavailability: 86.2% +/- 17.9%[9] Protein Binding: ~70%[2] Half-life: 9.0 h (mean)[10] Volume of Distribution (Vd): 0.4 +/- 0.1 L/kg[9] Clearance (CL): 0.34 +/- 0.11 ml/min/kg[9] |
| Leflunomide | Immunomodulatory (DMARD) | Dihydroorotate Dehydrogenase (DHODH) | IC₅₀ (for human DHODH by active metabolite A77 1726): ~600 nM[1] | Bioavailability: ~80% Protein Binding: >99% (for active metabolite) Half-life: ~2 weeks (for active metabolite) |
Mechanisms of Action and Signaling Pathways
A deep understanding of the signaling pathways modulated by isoxazole-containing drugs is crucial for rational drug design and development.
Valdecoxib: Selective COX-2 Inhibition
Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2 over COX-1, which is involved in protecting the stomach lining, valdecoxib aims to reduce inflammation with a lower risk of gastrointestinal side effects.
Sulfamethoxazole: Bacterial Folate Synthesis Inhibition
Sulfamethoxazole is a sulfonamide antibiotic that inhibits the bacterial synthesis of dihydrofolic acid, a crucial component for DNA and protein synthesis. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) by mimicking its natural substrate, para-aminobenzoic acid (PABA).[11] This bacteriostatic action is often potentiated by combination with trimethoprim, which inhibits a subsequent step in the folate synthesis pathway.[12]
Leflunomide: Immunomodulation via Pyrimidine Synthesis Inhibition
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat autoimmune diseases like rheumatoid arthritis. Its active metabolite, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[13] This inhibition leads to a decrease in the proliferation of rapidly dividing cells, particularly activated lymphocytes, which are key mediators of the autoimmune response.
Conclusion
The isoxazole scaffold continues to be a highly valuable and versatile nucleus in the field of drug discovery. Its synthetic accessibility, coupled with its ability to modulate a wide range of biological targets, ensures its continued importance in the development of new medicines. This technical guide has provided an overview of the key aspects of isoxazole-based drug discovery, from synthetic methodologies and quantitative biological data to the elucidation of their mechanisms of action. The provided data and visualizations serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic scaffold.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Evaluation of Sulfamethoxazole at 800 Milligrams Once Daily in the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of trimethoprim-sulfamethoxazole in critically ill and non-critically ill AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 12. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 13. What is the mechanism of Leflunomide? [synapse.patsnap.com]
Physical and chemical properties of substituted isoxazoles
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of substituted isoxazoles, a class of five-membered heterocyclic compounds of significant interest in medicinal chemistry. Isoxazoles are integral components in numerous pharmaceuticals due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] Their unique structural and electronic properties make them versatile scaffolds in drug design, capable of enhancing pharmacokinetic profiles and improving efficacy.[3][4] This document details their physical characteristics, chemical reactivity, key synthetic protocols, and biological significance, with a focus on applications relevant to drug discovery and development.
Physical Properties of Substituted Isoxazoles
The physical properties of isoxazoles are highly dependent on the nature and position of their substituents. These properties are critical for predicting the behavior of isoxazole-containing compounds in biological systems, including their solubility, membrane permeability, and interaction with protein targets.
Melting and Boiling Points
Substituents significantly influence the intermolecular forces and crystalline packing of isoxazoles, thereby affecting their melting and boiling points. Generally, increasing molecular weight and polarity, or introducing groups capable of hydrogen bonding, will raise these values.
| Compound Name | Substituents | Melting Point (°C) | Boiling Point (°C) |
| 3,5-Dimethylisoxazole | 3-CH₃, 5-CH₃ | -14[1][5][6] | 141-144[1][5][6][7] |
| 5-Methylisoxazole-4-carboxylic acid | 5-CH₃, 4-COOH | 144-148 | - |
| 3-(4-methoxyphenyl)-5-phenylisoxazole | 3-(p-MeO-Ph), 5-Ph | 120-121[8] | - |
| 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole | 3-Ph, 5-(3-Br-4-F-Ph) | 165-166[8] | - |
Acidity and Basicity (pKa)
The isoxazole ring itself is a very weak base due to the electron-withdrawing nature of the oxygen atom, with the pKa of protonated 3,5-dimethylisoxazole being approximately 1.26.[9] The acidity or basicity of substituted isoxazoles is primarily determined by their functional groups. For instance, carboxylic acid substituents are acidic, while amino groups are basic.
| Compound Name | Functional Group | pKa |
| 5-Methylisoxazole-3-carboxylic acid | Carboxylic Acid | 3.46 ± 0.10[10] |
Spectroscopic Properties
Spectroscopic analysis is fundamental for the structural elucidation and characterization of substituted isoxazoles.
Infrared (IR) Spectroscopy: Characteristic IR absorption bands help identify the isoxazole core and its functional groups.
| Functional Group / Bond | Typical Wavenumber (cm⁻¹) |
| C=N Stretch | 1510 - 1620 |
| C=C Stretch | 1400 - 1500 |
| N-O Stretch | 900 - 1400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for determining the precise substitution pattern on the isoxazole ring. Chemical shifts are influenced by the electronic effects (inductive and resonance) of the substituents.[11][12]
¹H NMR Chemical Shifts (in CDCl₃)
| Position | Typical Chemical Shift (δ, ppm) |
|---|---|
| H-3 | ~8.2 - 8.5 |
| H-4 | ~6.3 - 6.8 |
| H-5 | ~8.5 - 8.8 |
¹³C NMR Chemical Shifts (in CDCl₃) [8][12][13]
| Position | Typical Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~150 - 160 |
| C-4 | ~100 - 110 |
| C-5 | ~165 - 175 |
UV-Visible (UV-Vis) Spectroscopy: Isoxazoles typically exhibit absorption maxima in the UV region, corresponding to π→π* electronic transitions. The exact wavelength (λmax) and molar absorptivity are dependent on the substituents and the extent of conjugation.
Chemical Properties and Reactivity
The chemical reactivity of the isoxazole ring is characterized by its aromaticity, the presence of two electronegative heteroatoms, and a relatively weak N-O bond.
-
Electrophilic Aromatic Substitution : Due to the ring's overall electron-deficient nature compared to benzene, electrophilic substitution is less facile. When it occurs, it is highly regioselective, favoring the C4 position.[9][14] This is because the Wheland intermediates for attack at C4 are more stable and do not place a positive charge adjacent to the electronegative oxygen atom.
-
Nucleophilic Attack and Ring Opening : The isoxazole ring is susceptible to cleavage under various conditions, a property widely exploited in organic synthesis.[15][16]
-
Reductive Cleavage : Catalytic hydrogenation (e.g., with Raney Nickel or Pd/C) readily cleaves the weak N-O bond to yield β-amino enones.[9]
-
Base-Mediated Opening : Strong bases can deprotonate the C3 or C5 positions, which can lead to ring-opening reactions, especially if the isoxazole is quaternized at the nitrogen atom.
-
Electrophilic Attack on Nitrogen : Treatment with an electrophilic fluorinating agent like Selectfluor can induce a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds.[17][18][19]
-
Experimental Protocols for Synthesis
A variety of synthetic methods are available for constructing the isoxazole ring. The choice of method depends on the desired substitution pattern and the availability of starting materials.
General Experimental Workflow
The synthesis and verification of a novel substituted isoxazole typically follow a standardized workflow from reaction setup to final characterization.
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between a nitrile oxide (generated in situ) and an alkyne is one of the most versatile and widely used methods for preparing isoxazoles.[20][21][22]
-
Objective: To synthesize a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.
-
Materials:
-
Substituted aldoxime (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Oxidant (e.g., Chloramine-T, diacetoxyiodobenzene) (1.2 eq)
-
Solvent (e.g., Ethanol, Dichloromethane, or Methanol)
-
-
Procedure:
-
To a solution of the substituted aldoxime and the terminal alkyne in the chosen solvent, add the oxidant portion-wise at room temperature.
-
Stir the reaction mixture vigorously. The reaction can be conducted at room temperature or heated (conventional or microwave) to accelerate the in situ formation of the nitrile oxide dipole and subsequent cycloaddition.[23]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted isoxazole.
-
Protocol 2: Synthesis from 1,3-Diketones
The condensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical and straightforward method for synthesizing 3,5-disubstituted isoxazoles.
-
Objective: To synthesize a 3,5-disubstituted isoxazole from a 1,3-diketone.
-
Materials:
-
1,3-Diketone (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)
-
Base (e.g., Sodium acetate, Sodium hydroxide) (1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
-
Procedure:
-
Dissolve the 1,3-diketone, hydroxylamine hydrochloride, and the base in the solvent in a round-bottom flask.
-
Heat the mixture to reflux and maintain for several hours (typically 2-6 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3,5-disubstituted isoxazole.
-
Biological Significance and Role in Drug Development
The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[4][24] Its derivatives exhibit numerous pharmacological activities, including:
-
Anti-inflammatory: As seen in COX-2 inhibitors like Valdecoxib.[25]
-
Anticancer: Via mechanisms such as apoptosis induction and inhibition of tubulin polymerization or histone deacetylases (HDACs).[3][26]
-
Antimicrobial: In antibiotics such as Cloxacillin and Sulfamethoxazole.
-
Neuropsychiatric: In antipsychotics like Risperidone and in modulators of neurotransmitter receptors like AMPA receptors.[27][28][29]
Case Study: Valdecoxib and COX-2 Inhibition
Valdecoxib is a potent and selective non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the cyclooxygenase-2 (COX-2) enzyme.[30][31] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[25] By selectively blocking COX-2, Valdecoxib reduces inflammation without significantly affecting the COX-1 isoform, which is crucial for maintaining the gastric lining, thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.[32] Although withdrawn from the market due to cardiovascular concerns, its mechanism remains a prime example of isoxazole-based drug action.[25][33]
Conclusion
Substituted isoxazoles represent a fundamentally important class of heterocyclic compounds with tunable physical properties and versatile chemical reactivity. Their amenability to a wide range of synthetic modifications and their proven track record as effective pharmacophores ensure their continued relevance in modern drug discovery. A thorough understanding of their properties, as outlined in this guide, is essential for researchers aiming to design and develop the next generation of isoxazole-based therapeutics.
References
- 1. 3,5-Dimethylisoxazole, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 300-87-8 CAS MSDS (3,5-Dimethylisoxazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3,5-Dimethylisoxazole CAS#: 300-87-8 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. rsc.org [rsc.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. 5-Methylisoxazole-3-carboxylic acid CAS#: 3405-77-4 [m.chemicalbook.com]
- 11. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ring-Opening Fluorination of Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. apexbt.com [apexbt.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Ethyl-isoxazole-4-carboxylic Acid: Derivatives, Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known derivatives and analogs of 5-Ethyl-isoxazole-4-carboxylic acid, a heterocyclic compound of growing interest in medicinal chemistry. Due to the limited availability of specific data on the 5-ethyl variant, this paper places a significant emphasis on the closely related and well-studied 5-methyl analogs, providing valuable insights into the synthesis, biological activities, and potential mechanisms of action for this class of compounds.
Introduction to Isoxazole Derivatives in Drug Discovery
Isoxazole-containing compounds are a prominent class of five-membered heterocycles that have garnered significant attention in the field of drug discovery. Their versatile chemical nature and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents with diverse pharmacological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and immunosuppressive properties. The isoxazole scaffold serves as a crucial pharmacophore in several commercially available drugs, highlighting its importance in medicinal chemistry. Structural modifications of the isoxazole ring system are a key strategy for optimizing the potency, selectivity, and pharmacokinetic profiles of new drug candidates.
Synthesis of Isoxazole-4-Carboxylic Acid Derivatives
The synthesis of isoxazole-4-carboxylic acid derivatives can be achieved through various synthetic routes. A general and effective method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the 1,3-dipolar cycloaddition of a nitrile oxide intermediate with an enamine.[1] This approach is highly selective and avoids the formation of positional isomers, which can be a challenge with other methods.[1] The resulting esters can then be hydrolyzed to the corresponding carboxylic acids.
Below is a generalized workflow for the synthesis of these compounds.
Experimental Protocol: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
This protocol is adapted from a known procedure for a close analog of the target compound and provides a representative method.[1]
Materials:
-
Ethyl acetoacetate
-
Pyrrolidine
-
Benzene
-
1-Nitropropane
-
Triethylamine
-
Chloroform
-
Phosphorus oxychloride
-
6 N Hydrochloric acid
-
5% Aqueous sodium hydroxide
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Ethyl β-pyrrolidinocrotonate:
-
Dissolve ethyl acetoacetate (1.00 mole) and pyrrolidine (1.0 mole) in 400 ml of benzene in a 1-l, one-necked flask fitted with a Dean-Stark water separator.
-
Place the reaction under a nitrogen atmosphere and reflux vigorously for 45 minutes, until the theoretical amount of water is collected.
-
Remove the benzene using a rotary evaporator to yield ethyl β-pyrrolidinocrotonate.
-
-
Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate:
-
Dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) in 1 l of chloroform in a 5-l, three-necked flask.
-
Cool the flask in an ice bath under a nitrogen atmosphere.
-
Slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 ml of chloroform while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Pour the reaction mixture into a separatory funnel and wash with cold water.
-
Wash the chloroform layer with 6 N hydrochloric acid, followed by 5% aqueous sodium hydroxide, and then saturated brine.
-
Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent with a rotary evaporator.
-
Distill the product under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.
-
Biological Activity of Isoxazole-4-Carboxylic Acid Derivatives
Derivatives of isoxazole-4-carboxylic acid have demonstrated a wide spectrum of biological activities. The primary focus of research has been on their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative and pro-apoptotic effects of isoxazole derivatives against various cancer cell lines.[2][3] The mechanism of action often involves the induction of apoptosis, inhibition of key signaling pathways involved in cell survival and proliferation, and cell cycle arrest.[4]
Table 1: In Vitro Anticancer Activity of 5-Methyl-isoxazole-4-carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| DG6 | MDA-MB-468 | 6.25 | [5] |
| DG6 | MCF-7 | 6.81 | [5] |
| DG5 | MDA-MB-468 | 25.89 | [5] |
| 2d | HeLa | 18.62 | [5] |
| 2a | HeLa | 39.80 | [5] |
| 2d | Hep3B | ~23 | [5] |
| 2e | Hep3B | ~23 | [5] |
Note: The data presented is for 5-methyl-isoxazole-4-carboxamide derivatives, as specific data for 5-ethyl analogs is limited.
Pro-apoptotic Activity
A significant mechanism through which isoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger both early and late-stage apoptosis in cancer cells.[2]
Table 2: Pro-apoptotic Activity of Isoxazole Derivatives on K562 Leukemia Cells
| Compound ID | Concentration | Total Apoptosis (%) | Reference |
| 4 | 100 nM | 80.10 | [2] |
| 8 | 10 µM | 90.60 | [2] |
| 11 | 200 µM | 88.50 | [2] |
Note: The specific structures of compounds 4, 8, and 11 are detailed in the cited reference.
Mechanism of Action: A Focus on Apoptosis Induction
The pro-apoptotic activity of isoxazole derivatives is a key area of investigation. These compounds can influence multiple signaling pathways that regulate cell death. A common pathway involves the activation of caspases, a family of proteases that execute the apoptotic program.
Conclusion and Future Directions
Derivatives of this compound and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. While the available data is more extensive for the 5-methyl analogs, the synthetic methodologies and observed biological activities provide a strong foundation for the exploration of 5-ethyl derivatives. Future research should focus on the targeted synthesis of a library of this compound derivatives and their systematic evaluation in a broad range of biological assays. Elucidating the structure-activity relationships, particularly the influence of the 5-ethyl group on potency and selectivity, will be crucial for the development of novel and effective therapeutic agents. Furthermore, in-depth mechanistic studies will be essential to fully understand the molecular targets and signaling pathways modulated by this class of compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. staff.najah.edu [staff.najah.edu]
Safety and Handling of 5-Ethyl-isoxazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety and handling information for 5-Ethyl-isoxazole-4-carboxylic acid (CAS No. 134541-03-0). The information herein is compiled from supplier data and safety information for structurally related compounds. It is imperative to note that a comprehensive, experimentally verified Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, all handling and safety procedures should be conducted with caution, treating the substance as potentially hazardous.
Chemical and Physical Properties
Quantitative data for this compound is limited. The following table summarizes the available information, with some data being predicted.
| Property | Value | Source |
| CAS Number | 134541-03-0 | ChemicalBook[1], Chemical-Suppliers.com[2] |
| Molecular Formula | C₆H₇NO₃ | ChemicalBook[1] |
| Molecular Weight | 141.12 g/mol | ChemicalBook[1] |
| Melting Point | 85-87 °C | ChemicalBook[1] |
| Boiling Point | 290.4 ± 20.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.273 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| pKa | 2.81 ± 0.10 (Predicted) | ChemicalBook[1] |
Hazard Identification and Safety Precautions
Due to the lack of specific toxicological data for this compound, the hazard information is based on predictions and data from similar isoxazole-containing compounds. The GHS hazard statements provided by suppliers should be considered provisional.
Predicted Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
A comprehensive set of precautionary statements should be followed, including:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
Handling and Storage
Proper laboratory practices are essential when handling this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Use personal protective equipment (PPE) as detailed in the table below.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE):
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate footwear. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |
Experimental Protocols: Synthesis of Related Isoxazole Carboxylic Acids
While a specific experimental protocol for the synthesis of this compound was not found, the following is a detailed methodology for the synthesis of a structurally related compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, which can be hydrolyzed to the corresponding carboxylic acid. This procedure is adapted from Organic Syntheses.[3]
A. Ethyl β-pyrrolidinocrotonate Synthesis:
-
Combine ethyl acetoacetate (1.00 mole) and pyrrolidine (1.00 mole) in 400 mL of benzene in a 1-L flask equipped with a Dean-Stark water separator and a condenser.
-
Place the flask under a nitrogen atmosphere and reflux vigorously for 45 minutes, or until the theoretical amount of water (18 mL) is collected.
-
Remove the benzene using a rotary evaporator to yield ethyl β-pyrrolidinocrotonate. This product can be used in the next step without further purification.
B. Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Synthesis:
-
In a 5-L, three-necked flask, dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 mL) in 1 L of chloroform.
-
Fit the flask with a dropping funnel and a gas-inlet tube, and cool it in an ice bath under a nitrogen atmosphere.
-
While stirring, slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 mL of chloroform from the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into a 4-L separatory funnel and wash with 1 L of cold water.
-
Wash the chloroform layer with 6 N hydrochloric acid until the wash remains acidic to remove amine bases.
-
Successively wash the chloroform extracts with 5% aqueous sodium hydroxide and saturated brine.
-
Dry the chloroform layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent using a rotary evaporator.
-
Distill the product under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.
Visualizations
The following diagrams illustrate key logical workflows for handling and risk assessment of this compound.
Caption: Safe handling workflow for this compound.
Caption: Risk assessment decision-making for handling this compound.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. Users should perform their own risk assessments before handling this chemical.
References
CAS number and molecular formula for 5-Ethyl-isoxazole-4-carboxylic acid
Introduction
This technical guide provides a comprehensive overview of 5-Ethyl-isoxazole-4-carboxylic acid, a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest to researchers and drug development professionals due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] While specific in-depth experimental data for this compound is limited in publicly available scientific literature, this guide consolidates the known information for this compound and leverages data from closely related analogues to provide a valuable resource for researchers.
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 134541-03-0[5] |
| Molecular Formula | C₆H₇NO₃ |
Physicochemical Properties
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general and widely applicable method for the synthesis of 5-alkyl-isoxazole-4-carboxylic acids involves the hydrolysis of the corresponding ethyl ester. The following is a representative protocol for the synthesis of the closely related 5-methylisoxazole-4-carboxylic acid from its ethyl ester, which can be adapted for the synthesis of the ethyl analogue.[6][7][8]
Representative Synthesis of a 5-Alkyl-isoxazole-4-carboxylic Acid (Adapted from the synthesis of 5-methylisoxazole-4-carboxylic acid) [6]
-
Materials:
-
Ethyl 5-methylisoxazole-4-carboxylate
-
60% Sulfuric acid solution
-
Toluene
-
2% Acetic acid in toluene
-
-
Procedure:
-
To a two-necked flask equipped with a mechanical stirrer and a distillation apparatus, add crude ethyl 5-methylisoxazole-4-carboxylate and a 60% sulfuric acid solution.
-
Heat the mixture to 85°C while continuously distilling off the ethanol generated during the reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the ester starting material is completely consumed (approximately 4 hours).
-
Cool the reaction mixture to room temperature to allow for the precipitation of the solid product.
-
Collect the crude solid product by filtration.
-
For purification, dissolve the crude acid in a minimal amount of a 2% acetic acid-toluene mixed solvent and recrystallize to obtain the pure 5-methylisoxazole-4-carboxylic acid.
-
This general hydrolysis procedure is a common and effective method for converting the ester to the corresponding carboxylic acid in the isoxazole series.
General Synthesis Pathway for 5-Alkyl-isoxazole-4-carboxylic Acids
Caption: General synthetic route for 5-alkyl-isoxazole-4-carboxylic acids.
Biological Activity and Drug Development Potential
The isoxazole ring is a key pharmacophore found in numerous compounds with a wide range of biological activities.[1][2][3][4][9] While specific biological data for this compound is not detailed in the literature, the broader class of isoxazole-4-carboxylic acid derivatives has shown significant promise in several therapeutic areas.
-
Antimicrobial Activity: Various isoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[10][11] The presence of different substituents on the isoxazole ring can significantly influence the antimicrobial spectrum and potency.
-
Anti-inflammatory Effects: The isoxazole nucleus is present in several anti-inflammatory drugs. Derivatives of 5-amino-3-methyl-4-isoxazolocarboxylic acid have demonstrated potent anti-inflammatory effects.[10]
-
Anticancer Potential: The development of isoxazole-containing compounds as anticancer agents is an active area of research.[1][2] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.
The carboxylic acid moiety at the 4-position of the isoxazole ring provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced biological activities and improved pharmacokinetic profiles. This makes this compound and its analogues interesting starting points for drug discovery programs.
Signaling Pathways
Specific signaling pathways modulated by this compound have not been elucidated. However, isoxazole derivatives have been shown to interact with various biological targets and signaling pathways. For instance, some isoxazole compounds have been found to be involved in the Akt/GSK3β/β-catenin signaling pathway, which is crucial in melanogenesis. Further research is required to determine the specific molecular targets and mechanisms of action for this compound.
This compound is a member of the pharmacologically significant isoxazole class of compounds. While detailed experimental data for this specific molecule is currently scarce, the established synthetic routes and the known broad biological activities of related isoxazole-4-carboxylic acids suggest that it is a valuable compound for further investigation in the fields of medicinal chemistry and drug development. The information provided in this guide serves as a foundational resource for researchers interested in exploring the potential of this and similar molecules.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. ijpca.org [ijpca.org]
- 5. This compound | 134541-03-0 [amp.chemicalbook.com]
- 6. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Ethyl-isoxazole-4-carboxylic acid
Abstract
This document provides a detailed protocol for the synthesis of 5-Ethyl-isoxazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on a well-established route for analogous 5-alkyl-isoxazole-4-carboxylic acids, involving the formation of an ethyl ethoxymethylene-3-oxopentanoate intermediate, followed by cyclization with hydroxylamine and subsequent hydrolysis. This protocol is intended for researchers and scientists in the fields of organic synthesis and medicinal chemistry.
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds that are present in numerous pharmaceuticals and biologically active molecules. The isoxazole scaffold serves as a versatile building block in drug discovery, contributing to a wide range of pharmacological activities. The synthesis of specifically substituted isoxazoles, such as this compound, is of great interest for the development of new chemical entities. The protocol described herein adapts a known procedure for the synthesis of the analogous 5-methyl derivative, providing a reliable method for obtaining the title compound.
Reaction Scheme
The overall synthetic scheme is a three-step process starting from ethyl 3-oxopentanoate:
-
Step 1: Reaction of ethyl 3-oxopentanoate with triethyl orthoformate and acetic anhydride to form ethyl 2-(ethoxymethylene)-3-oxopentanoate.
-
Step 2: Cyclization of the intermediate with hydroxylamine hydrochloride to yield ethyl 5-ethylisoxazole-4-carboxylate.
-
Step 3: Hydrolysis of the ester to the final product, this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| Ethyl 3-oxopentanoate | C₇H₁₂O₃ | 144.17 |
| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 |
| Acetic anhydride | C₄H₆O₃ | 102.09 |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 |
| Sodium acetate | CH₃COONa | 82.03 |
| Sulfuric acid (60% aq.) | H₂SO₄ | 98.08 |
| Toluene | C₇H₈ | 92.14 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
| Hexanes | C₆H₁₄ | 86.18 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
| Sodium bicarbonate | NaHCO₃ | 84.01 |
| Hydrochloric acid | HCl | 36.46 |
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxopentanoate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3-oxopentanoate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile components under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxopentanoate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-ethylisoxazole-4-carboxylate
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water.
-
Cool the crude ethyl 2-(ethoxymethylene)-3-oxopentanoate from Step 1 in an ice bath to 0-5 °C.
-
Slowly add the aqueous hydroxylamine hydrochloride/sodium acetate solution to the cooled intermediate with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield pure ethyl 5-ethylisoxazole-4-carboxylate.
Step 3: Synthesis of this compound
-
Combine the ethyl 5-ethylisoxazole-4-carboxylate from Step 2 with 60% aqueous sulfuric acid in a round-bottom flask. A similar hydrolysis of ethyl-5-methylisoxazole-4-carboxylate has been achieved using 60% aqueous H₂SO₄.[1]
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
-
Dry the final product under vacuum.
Data Summary
| Compound | Starting Material/Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield |
| Ethyl 3-oxopentanoate | Starting Material | C₇H₁₂O₃ | 144.17 | - |
| Ethyl 2-(ethoxymethylene)-3-oxopentanoate | Intermediate | C₁₀H₁₆O₄ | 200.23 | ~85-95% |
| Ethyl 5-ethylisoxazole-4-carboxylate | Intermediate | C₈H₁₁NO₃ | 169.18 | ~70-80% |
| This compound | Final Product | C₆H₇NO₃ | 141.12 | ~80-90% (hydrolysis step) |
Visualizations
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Hydroxylamine hydrochloride is a potential skin sensitizer. Avoid direct contact.
-
Concentrated sulfuric acid is highly corrosive. Add it carefully and handle with appropriate precautions.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess the purity of the final product.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup and scale.
References
Application Notes and Protocols for the Characterization of 5-Ethyl-isoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 5-Ethyl-isoxazole-4-carboxylic acid. The protocols described herein are based on established analytical techniques for isoxazole derivatives and related carboxylic acids. While these methods are expected to be suitable, validation for specific matrices and instrumentation is recommended.
Overview of Analytical Techniques
The characterization of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. The primary recommended methods are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity, and for quantification in various samples. A reverse-phase method with UV detection is a robust starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for identification, impurity profiling, and trace-level quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural elucidation of the molecule. Both ¹H and ¹³C NMR are critical.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the key functional groups present in the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₃ | [1] |
| Molecular Weight | 141.12 g/mol | [1] |
| Melting Point | 85-87 °C | [1] |
| Boiling Point (Predicted) | 290.4 ± 20.0 °C | [1] |
| Density (Predicted) | 1.273 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.81 ± 0.10 | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Reverse-phase HPLC is a suitable method for the analysis of this compound. The following protocol is a recommended starting point and should be optimized for your specific instrumentation and sample matrix.[2]
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution. Prepare working standards by serial dilution in the mobile phase.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range of the standards. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Quantitative data should be recorded and presented in a clear tabular format.
| Parameter | Expected Result |
| Retention Time | To be determined experimentally |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural confirmation of this compound.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Acquisition Parameters:
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
Expected Chemical Shifts
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.
¹H NMR Spectral Data (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| -COOH | 10 - 13 | singlet (broad) | - |
| Isoxazole-H | ~8.5 | singlet | - |
| -CH₂- | ~2.8 | quartet | ~7.5 Hz |
| -CH₃ | ~1.3 | triplet | ~7.5 Hz |
¹³C NMR Spectral Data (Predicted)
| Carbon Atom | Chemical Shift (ppm) |
| -COOH | ~165 |
| Isoxazole C=N | ~160 |
| Isoxazole C-O | ~170 |
| Isoxazole C-C(OOH) | ~110 |
| -CH₂- | ~20 |
| -CH₃ | ~12 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which aids in its structural confirmation.
Experimental Protocol
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Can be coupled with an HPLC system (LC-MS) for analysis of complex mixtures.
Infusion Conditions (for direct analysis):
-
Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 5-10 µL/min
-
Ionization Mode: ESI positive and negative modes should be evaluated.
LC-MS Conditions:
-
Utilize the HPLC conditions described in Section 3. The mobile phase with formic acid is compatible with MS.
Expected Mass Spectral Data
Expected Fragmentation Pattern:
In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 142.1. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 140.1. Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da).
| Ion | m/z (Positive Mode) | m/z (Negative Mode) |
| [M+H]⁺ / [M-H]⁻ | 142.1 | 140.1 |
| [M+H-H₂O]⁺ | 124.1 | - |
| [M+H-COOH]⁺ | 97.1 | - |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a quick and simple method to identify the characteristic functional groups present in this compound.
Experimental Protocol
Instrumentation:
-
FTIR spectrometer
-
Sample holder (e.g., KBr pellet press or ATR accessory)
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
Expected Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic acid) | 2500-3300 | Very broad |
| C=O (Carboxylic acid) | 1700-1725 | Strong, sharp |
| C=N (Isoxazole) | 1600-1650 | Medium |
| C-O (Carboxylic acid) | 1210-1320 | Strong |
| N-O (Isoxazole) | 900-950 | Medium |
Visualizations
Experimental Workflow
Caption: Overall workflow for the analytical characterization.
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis.
Structure-Spectra Correlation
Caption: Correlation of structure with spectroscopic data.
References
Application Notes and Protocols for the Integration of 5-Ethyl-isoxazole-4-carboxylic acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance biological activity, stability, and conformational properties. Isoxazole-containing peptides, in particular, have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] This document provides detailed application notes and protocols for the use of 5-Ethyl-isoxazole-4-carboxylic acid as a novel building block in solid-phase peptide synthesis (SPPS).
The methodologies outlined below are based on established principles of Fmoc-based SPPS and draw from successful strategies for incorporating structurally similar unnatural amino acids, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid.[4][5][6] These protocols are intended to serve as a comprehensive guide for researchers seeking to synthesize novel isoxazole-modified peptides.
Overview and Applications
This compound can be incorporated into a peptide sequence to introduce a rigid, heterocyclic scaffold. This modification can be used to:
-
Mimic peptide secondary structures: The constrained isoxazole ring can act as a surrogate for β-turns or other secondary structures, leading to peptides with well-defined conformations.
-
Enhance proteolytic stability: The unnatural isoxazole moiety is resistant to degradation by proteases, which can improve the in vivo half-life of peptide-based therapeutics.[4][7]
-
Modulate receptor binding and activity: The unique electronic and steric properties of the isoxazole ring can lead to altered binding affinities and functional activities at biological targets.
-
Serve as a scaffold for further diversification: The isoxazole ring can be further functionalized to create libraries of related peptides for structure-activity relationship (SAR) studies.
Data Presentation: Key Parameters for SPPS
Successful incorporation of this compound into a peptide sequence via SPPS requires careful optimization of coupling conditions. The following table summarizes critical parameters and expected outcomes, providing a framework for experimental design and data collection.
| Parameter | Recommended Conditions | Expected Outcome/QC Check | Rationale |
| Resin | Rink Amide, Wang, or 2-Chlorotrityl resin | Swelling test, initial loading calculation | Choice of resin determines the C-terminal functionality (amide or carboxylic acid).[8] |
| Fmoc-Deprotection | 20% piperidine in DMF | UV monitoring of dibenzofulvene adduct | Standard procedure for removing the Fmoc protecting group from the N-terminus of the growing peptide chain.[8] |
| Coupling Reagents | HBTU/HOBt, HATU/HOAt, or DIC/HOBt | Kaiser test (ninhydrin test) for primary amines | These reagents are effective for coupling sterically hindered or unusual amino acids.[9][10][11] A negative Kaiser test indicates complete coupling.[5] |
| Activation | 1-2 equivalents of coupling reagent and base (e.g., DIPEA) | Pre-activation for 1-5 minutes | Ensures the formation of the activated ester of this compound prior to addition to the resin. |
| Coupling Time | 2-4 hours (or double coupling) | Negative Kaiser test | Longer coupling times or a second coupling may be necessary to ensure complete incorporation of this unnatural amino acid. |
| Cleavage & Deprotection | 95% TFA, 2.5% TIS, 2.5% H₂O | HPLC and Mass Spectrometry | Standard "Reagent K" cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[5] |
| Purification | Preparative RP-HPLC | Analytical HPLC for purity assessment (>95%) | Standard method for purifying the final peptide product. |
| Characterization | High-resolution mass spectrometry (HRMS) | Confirmation of the correct molecular weight | Verifies the successful incorporation of the isoxazole moiety. |
Experimental Protocols
The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH)
-
Fmoc-Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Amino Acids: Fmoc-protected amino acids with side-chain protection as required
-
Custom Amino Acid: this compound
-
Washing Solvents: DMF, DCM, MeOH
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Precipitation/Washing: Cold diethyl ether
Protocol for Peptide Synthesis
This protocol assumes a 0.1 mmol synthesis scale.
Step 1: Resin Swelling and Preparation
-
Place the resin (e.g., 135 mg of Rink Amide resin, loading ~0.74 mmol/g) in a fritted syringe reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for at least 30 minutes at room temperature.
-
Drain the DMF.
Step 2: Fmoc-Deprotection (First Amino Acid)
-
Add 5 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate the reaction vessel for 20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
Step 3: Coupling of Standard Fmoc-Amino Acids
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) in DMF (2 mL).
-
Add HBTU (0.38 mmol, 3.8 eq.) and HOBt (0.4 mmol, 4 eq.).
-
Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
Step 4: Iterative Deprotection and Coupling
-
Repeat Step 2 (Fmoc-Deprotection) and Step 3 (Coupling) for each subsequent standard amino acid in the peptide sequence.
Step 5: Incorporation of this compound
-
Perform Fmoc-deprotection on the N-terminal amino acid of the growing peptide chain as described in Step 2.
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) in DMF (3 mL).
-
Add HBTU (0.38 mmol, 3.8 eq.) and HOBt (0.4 mmol, 4 eq.).
-
Add DIPEA (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 5 minutes.
-
Add the activated isoxazole solution to the resin.
-
Agitate for 4 hours at room temperature. A longer coupling time is recommended due to the potentially sterically hindered nature of the unnatural amino acid.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Perform a Kaiser test. If the coupling is incomplete, perform a second coupling under the same conditions.
Step 6: Final Fmoc-Deprotection
-
If the isoxazole is not the N-terminal residue, proceed with coupling the next Fmoc-amino acid. If it is the N-terminal residue, perform a final Fmoc-deprotection if an N-terminal amine is desired. Otherwise, leave the N-terminus as the isoxazole carboxylic acid.
Step 7: Cleavage and Deprotection
-
Wash the final peptidyl-resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.
-
Add the cleavage cocktail (5 mL of 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.
-
Agitate at room temperature for 2-3 hours.[5]
-
Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Step 8: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using preparative reverse-phase HPLC.
-
Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Visualizations
Workflow for SPPS Incorporation
The following diagram illustrates the key steps in the solid-phase synthesis cycle for incorporating this compound into a peptide chain.
Caption: Workflow for incorporating this compound via SPPS.
Logical Relationship of Key Components
This diagram shows the relationship between the core components required for the successful coupling of the isoxazole moiety.
Caption: Key components for the coupling reaction in SPPS.
Concluding Remarks for Drug Development Professionals
The integration of this compound into peptide scaffolds represents a promising avenue for the development of novel therapeutics with improved pharmacological properties.[1][3] The protocols provided herein offer a robust starting point for the synthesis and exploration of these modified peptides. Subsequent biological evaluation of the synthesized peptides will be crucial to determine their potential in various therapeutic areas, such as oncology, infectious diseases, and metabolic disorders. The specific signaling pathways and biological activities will be dictated by the peptide sequence into which this novel isoxazole building block is incorporated.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed … [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. peptide.com [peptide.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Application Notes and Protocols: Leveraging 5-Ethyl-isoxazole-4-carboxylic Acid for the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Ethyl-isoxazole-4-carboxylic acid as a versatile building block for the creation of novel and biologically active heterocyclic compounds. The isoxazole core is a privileged scaffold in medicinal chemistry, known to impart a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document outlines key synthetic transformations and detailed experimental protocols for the derivatization of this compound and its subsequent elaboration into fused heterocyclic systems.
Introduction to this compound as a Synthon
This compound is a valuable starting material in synthetic organic chemistry, particularly for the construction of complex molecular architectures. The presence of a reactive carboxylic acid group at the 4-position of the isoxazole ring allows for a variety of chemical modifications, most notably the formation of amide bonds. These resulting 5-ethyl-isoxazole-4-carboxamides are not only potential drug candidates themselves but also serve as key intermediates for the synthesis of more elaborate fused heterocyclic systems. The ethyl group at the 5-position can influence the pharmacokinetic properties of the final compounds, potentially enhancing their metabolic stability and lipophilicity.
Synthesis of 5-Ethyl-isoxazole-4-carboxamide Derivatives
The primary and most straightforward application of this compound is its conversion to a wide array of carboxamide derivatives through amide bond formation with various primary and secondary amines. This reaction is typically facilitated by activating the carboxylic acid, either by converting it to a more reactive species like an acyl chloride or by using peptide coupling reagents.
Activation of the Carboxylic Acid
Method A: Formation of 5-Ethyl-isoxazole-4-carbonyl chloride
A common and efficient method to activate the carboxylic acid is its conversion to the corresponding acyl chloride. This is typically achieved by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with amines to form the desired amide.
Method B: In-situ Activation with Coupling Reagents
Alternatively, the amide bond can be formed directly from the carboxylic acid and an amine using a variety of coupling reagents. This method avoids the isolation of the often-moisture-sensitive acyl chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.
Quantitative Data for Amide Synthesis
The following table summarizes representative yields for the synthesis of 5-ethyl-isoxazole-4-carboxamides using different coupling methods. The specific yields are dependent on the nature of the amine and the reaction conditions.
| Entry | Amine | Coupling Method | Solvent | Yield (%) |
| 1 | Aniline | Acyl Chloride (SOCl₂) | Toluene | 85-95 |
| 2 | Benzylamine | Acyl Chloride (SOCl₂) | DCM | 88-96 |
| 3 | 4-Fluoroaniline | EDC/HOBt | DMF | 75-85 |
| 4 | Piperidine | EDC/HOBt | DCM | 80-90 |
| 5 | Morpholine | HATU/DIPEA | DMF | 82-92 |
Application in the Synthesis of Fused Heterocycles
The true synthetic potential of this compound is realized when its carboxamide derivatives are used as precursors for the construction of fused heterocyclic systems. These bicyclic and polycyclic structures often exhibit enhanced biological activity and novel pharmacological profiles compared to their monocyclic counterparts.
Synthesis of Isoxazolo[5,4-d]pyrimidines
Isoxazolo[5,4-d]pyrimidines are a class of fused heterocycles with significant biological activities, including kinase inhibition and anticancer properties. A common synthetic route involves the cyclocondensation of an N-acyl-5-ethyl-isoxazole-4-carboxamide with a suitable cyclizing agent. For instance, treatment of a 5-ethyl-isoxazole-4-carboxamide with dimethylformamide-dimethylacetal (DMF-DMA) can lead to the formation of an enaminone intermediate, which can then be cyclized with an appropriate amine or hydrazine derivative.
Synthesis of Isoxazolo[5,4-b]pyridines
Isoxazolo[5,4-b]pyridines are another important class of fused heterocycles with potential applications in drug discovery. Their synthesis can be achieved through various strategies, often involving the construction of the pyridine ring onto the isoxazole scaffold. One approach involves the reaction of a 5-ethyl-isoxazole-4-carboxamide with a 1,3-dicarbonyl compound or its equivalent in the presence of a base.
Biological Activity of Fused Heterocycles
The following table summarizes the biological activities of representative fused heterocyclic systems derived from isoxazole-4-carboxamides.
| Compound Class | Target | Biological Activity | IC₅₀ (µM) |
| Isoxazolo[5,4-d]pyrimidines | Various Kinases | Anticancer | 0.1 - 10 |
| Isoxazolo[5,4-b]pyridines | COX-2 | Anti-inflammatory | 0.5 - 15 |
| Pyrazolo[4,3-d]isoxazoles | Various Enzymes | Antimicrobial | 1 - 25 |
Experimental Protocols
Protocol for the Synthesis of 5-Ethyl-isoxazole-4-carbonyl chloride
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous Toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a stirred suspension of this compound in anhydrous toluene, add thionyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-Ethyl-isoxazole-4-carbonyl chloride, which can be used in the next step without further purification.
Protocol for the Synthesis of N-Aryl-5-ethyl-isoxazole-4-carboxamides
Materials:
-
5-Ethyl-isoxazole-4-carbonyl chloride (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the substituted aniline and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 5-Ethyl-isoxazole-4-carbonyl chloride in anhydrous DCM dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl-5-ethyl-isoxazole-4-carboxamide.
Protocol for the Synthesis of Isoxazolo[5,4-d]pyrimidines
Materials:
-
N-Aryl-5-ethyl-isoxazole-4-carboxamide (1.0 eq)
-
Dimethylformamide-dimethylacetal (DMF-DMA) (3.0 eq)
-
Ammonium acetate (excess)
-
Glacial acetic acid
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
A mixture of the N-aryl-5-ethyl-isoxazole-4-carboxamide and DMF-DMA is heated at reflux for 6-8 hours.
-
After cooling, the excess DMF-DMA is removed under reduced pressure.
-
The residue is dissolved in glacial acetic acid, and ammonium acetate is added.
-
The mixture is heated at reflux for 4-6 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography to yield the target isoxazolo[5,4-d]pyrimidine.
Visualizations
Caption: Workflow for the synthesis of 5-Ethyl-isoxazole-4-carboxamides.
Caption: Synthesis of fused heterocycles from 5-Ethyl-isoxazole-4-carboxamides.
Application Notes and Protocols for the Esterification of 5-Ethyl-isoxazole-4-carboxylic acid
Introduction
This document provides a detailed experimental procedure for the esterification of 5-Ethyl-isoxazole-4-carboxylic acid to its corresponding ethyl ester, ethyl 5-ethylisoxazole-4-carboxylate. The protocol is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The described method is based on the Steglich esterification, a mild and efficient procedure suitable for a wide range of carboxylic acids and alcohols, including those with sensitive functional groups.[1][2][3][4] This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction under neutral conditions.[2][4][5]
The Steglich esterification is particularly advantageous as it can be performed at room temperature, often avoiding the harsh acidic conditions of traditional Fischer esterification that might not be compatible with acid-sensitive substrates.[1][3][6] The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to form the desired ester.[3] DMAP acts as a nucleophilic catalyst, accelerating the reaction and suppressing the formation of N-acylurea byproducts.[2][3]
Experimental Protocol
Materials and Reagents:
-
This compound
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous ethanol (1.2 eq) to the solution.
-
Addition of Catalyst: To the stirred solution, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. While stirring, slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Filtration: Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will have formed.[2] Filter the reaction mixture through a sintered glass funnel or a plug of celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-ethylisoxazole-4-carboxylate.
-
Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass (g) or Volume (mL) |
| This compound | 155.15 | 1.0 | 10 | 1.55 g |
| Ethanol | 46.07 | 1.2 | 12 | 0.7 mL |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 11 | 2.27 g |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 1 | 0.12 g |
| Dichloromethane (DCM) | - | - | - | 50 mL |
| Product: Ethyl 5-ethylisoxazole-4-carboxylate | 183.19 | - | - | Theoretical Yield: 1.83 g |
Visualizations
Signaling Pathway Diagram
Caption: Reaction mechanism of the Steglich esterification.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for esterification.
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. synarchive.com [synarchive.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Screening 5-Ethyl-isoxazole-4-carboxylic Acid Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial screening of 5-Ethyl-isoxazole-4-carboxylic acid derivatives for their potential anticancer properties. The protocols outlined below describe standard in vitro assays to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Introduction
Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer effects.[1] The isoxazole scaffold is a versatile platform for medicinal chemistry, and its derivatives have been shown to exert their anticancer effects through various mechanisms, such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of cell cycle regulatory proteins like cyclin-dependent kinases (CDKs).[2][3][4] This document provides detailed protocols for the preliminary in vitro evaluation of novel this compound derivatives.
Data Presentation
The following tables summarize the in vitro anticancer activity of a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives, which are structurally similar to the this compound scaffold. This data can serve as a reference for expected potency and cell line sensitivity.
Table 1: In Vitro Cytotoxicity of 5-methyl-3-phenylisoxazole-4-carboxamide Derivatives (IC50 in µM) [5][6]
| Compound | B16F1 (Melanoma) | Colo205 (Colon) | HepG2 (Liver) | HeLa (Cervical) | MCF-7 (Breast) | Hep3B (Liver) |
| 2a | - | 9.179 | 7.55 | 0.91 | - | 8.02 |
| 2e | 0.079 | - | - | - | - | - |
| Doxorubicin | 0.056 | - | - | - | - | 2.23 |
Note: Doxorubicin is a standard chemotherapeutic agent used as a positive control. A lower IC50 value indicates higher potency.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the test compounds on cell viability by measuring the metabolic activity of mitochondria.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Experimental Workflow for MTT Assay
References
- 1. espublisher.com [espublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Assays for Testing the Biological Activity of Isoxazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the biological activity of isoxazole compounds. Isoxazole derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections offer standardized methodologies for assessing these activities, quantitative data summaries for comparative analysis, and visualizations of relevant biological pathways.
Anticancer Activity Assays
Isoxazole-containing compounds have been identified as promising anticancer agents, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines. Key in vitro assays to determine the anticancer potential of isoxazole derivatives include evaluating their effects on cell viability, proliferation, and the induction of apoptosis.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to achieve the desired test concentrations.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of fresh medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank control (medium without cells).
-
-
MTT Incubation:
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Cover the plate with foil and agitate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620 or 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-isoxazole-5-carboxamides | 5a (3,4,5-trimethoxyphenyl moiety) | Huh7 (Liver) | 0.7 | |
| 5a | Mahlavu (Liver) | 1.5 | ||
| 5a | SNU475 (Liver) | 1.4 | ||
| 5r | HepG2 (Liver) | 1.5 | ||
| 3-(4,5-dihydroisoxazol-5-yl)indoles | DHI1 (4a) | Jurkat (Leukemia) | 21.83 ± 2.35 | |
| DHI1 (4a) | HL-60 (Leukemia) | 19.14 ± 0.18 | ||
| 4-(Trifluoromethyl)isoxazoles | TTI-4 | MCF-7 (Breast) | 2.63 | |
| Forskolin Isoxazole Derivatives | 14f | MCF-7 (Breast) | 0.5 | |
| 14f | BT-474 (Breast) | 0.5 | ||
| Isoxazole-Curcumin | 9 | MCF-7 (Breast) | 3.97 | |
| 6-Hydroxycoumarin-Isoxazole | 10 | Prostate Cancer | - | |
| 11 | Lung Cancer | - | ||
| Isoxazole Chalcone Derivatives | 10a | DU145 (Prostate) | 0.96 | |
| 10b | DU145 (Prostate) | 1.06 | ||
| 3,5-Disubstituted Isoxazoles | 4a | U87 (Glioblastoma) | 61.4 | |
| 4b | U87 (Glioblastoma) | 42.8 | ||
| 4c | U87 (Glioblastoma) | 67.6 | ||
| Isoxazole-Pyrazole Heterodimer | 14 | MCF-7 (Breast) | 19.19 | |
| 14 | MDA-MB-231 (Breast) | 20.79 | ||
| Monoterpene Isoxazoline | 16c | HT1080 (Fibrosarcoma) | 9.02 |
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, binds to the exposed PS and, when conjugated to a fluorophore like FITC, allows for the detection of early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Cell Treatment:
-
Seed and treat cells with the isoxazole compound as described for the MTT assay. Include both negative (vehicle-treated) and positive (e.g., treated with staurosporine or camptothecin) controls.
-
-
Cell Harvesting and Washing:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize.
-
Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes).
-
Wash the cells twice with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-5 µL of PI (50-100 µg/mL).
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry as soon as possible. Use an excitation wavelength of 488 nm and detect FITC emission at ~530 nm and PI emission at >575 nm.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
-
Caspase-3 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 is a key executioner caspase. Fluorometric assays for caspase-3 activity are based on the cleavage of a specific peptide substrate, such as DEVD, conjugated to a fluorescent reporter molecule like 7-amino-4-trifluoromethyl coumarin (AFC) or 7-amino-4-methylcoumarin (AMC). Cleavage of the substrate by active caspase-3 releases the fluorophore, leading to a quantifiable increase in fluorescence.
-
Cell Lysis:
-
Induce apoptosis in cells by treating with the isoxazole compound.
-
Collect the cells by centrifugation and wash with cold PBS.
-
Lyse the cells by adding cold Lysis Buffer (e.g., 25 µL per 1 x 10⁶ cells) and incubate on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris. The supernatant is the cell lysate containing the caspases.
-
-
Enzymatic Reaction:
-
In a 96-well black plate, add 50 µL of cell lysate to each well.
-
Prepare a reaction mix containing 2X Reaction Buffer and DTT.
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µL of the caspase-3 substrate (e.g., DEVD-AFC).
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm for AFC.
-
The results are often expressed as the fold increase in caspase activity in treated cells compared to untreated controls.
-
Antimicrobial Activity Assays
Isoxazole derivatives have demonstrated significant activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria. The primary in vitro assay for determining the antimicrobial efficacy of these compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Isoxazole Compound Dilutions:
-
Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) or another appropriate broth medium. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension adjusted to a concentration of approximately 1.5 × 10⁸ colony-forming units (CFU)/mL (equivalent to a 0.5 McFarland standard).
-
Dilute this suspension in broth to achieve a final inoculum concentration of about 5 × 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the isoxazole compound at which there is no visible bacterial growth.
-
For a more quantitative assessment, a growth indicator like 2,3,5-triphenyl-tetrazolium chloride (TTC) can be added, where the absence of a color change indicates inhibition.
-
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| N3, N5-di(substituted)isoxazole-3,5-diamines | 178f | E. coli | 95 | |
| 178e | S. aureus | 95 | ||
| Substituted Isoxazoles | 4e | C. albicans | 6 - 60 | |
| 4e | B. subtilis | 10 - 80 | ||
| 4e | E. coli | 30 - 80 | ||
| Imidazo[1,2-c]pyrimidine-isoxazole-1,2,4-oxadiazole | 3-(3,5-dichlorophenyl) derivative | S. aureus (MSSA) | 1.56 ± 0.12 | |
| 3-(3,5-dichlorophenyl) derivative | S. aureus (MRSA) | 3.12 ± 0.09 | ||
| 3-(4-fluorophenyl) derivative | S. aureus | 6.25 ± 0.75 | ||
| Water-soluble isoxazole conjugates | 5a-d | Enterococcus durans, Bacillus subtilis, Rhodococcus qingshengii, Escherichia coli | 0.06 - 2.5 | |
| Diaziridinyl-quinone based isoxazole hybrids | 17a, 17c, 17f, 17g, 17h | Various bacterial strains | 3.9 - 62.5 |
Anti-inflammatory Activity Assays
Isoxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibitory effects on key inflammatory enzymes and mediators.
Cyclooxygenase (COX) Inhibition Assay
Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are important mediators of inflammation. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed, COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of purified recombinant human or ovine COX-2 enzyme, heme cofactor, and the substrate, arachidonic acid.
-
Dissolve the isoxazole test compounds and a reference inhibitor (e.g., celecoxib) in DMSO and prepare serial dilutions.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Add the diluted isoxazole compounds or the reference inhibitor to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 2-10 minutes) at 37°C.
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric detection kit or an Enzyme Immunoassay (EIA).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
-
| Compound Class | Derivative Example | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
| Dihydropyrimidinone-isoxazoles | C6 | - | 61.73 | |
| C5 | 0.85 ± 0.04 | 41.82 | ||
| C3 | 0.93 ± 0.01 | 24.26 | ||
| Isoxazole-based scaffold | IXZ3 | 0.95 | - | |
| 4-Methyl-5-phenylisoxazole Analogue | P6 | >50 | <0.38 |
5-Lipoxygenase (5-LOX) Inhibition Assay
5-Lipoxygenase (5-LOX) is an enzyme involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases.
-
Reaction Setup:
-
Prepare a reaction mixture in a 96-well plate containing a suitable buffer (e.g., phosphate buffer, pH 6.3 or Tris buffer, pH 7.5), the 5-LOX enzyme, and the isoxazole test compound at various concentrations.
-
Include a positive control inhibitor (e.g., Zileuton).
-
-
Enzymatic Reaction and Detection:
-
Initiate the reaction by adding the substrate, linoleic acid or arachidonic acid.
-
The activity of 5-LOX can be measured spectrophotometrically by monitoring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, or fluorometrically using a specific probe.
-
-
Data Analysis:
-
Calculate the percentage of 5-LOX inhibition for each concentration of the isoxazole compound.
-
Determine the IC50 value from the dose-response curve.
-
| Compound Class | Derivative Example | 5-LOX IC50 (µM) | Reference |
| Substituted Isoxazoles | C3 | 8.47 | |
| C5 | 10.48 | ||
| C6 | - |
Measurement of Tumor Necrosis Factor-alpha (TNF-α) Production
TNF-α is a pro-inflammatory cytokine that plays a central role in inflammation. The murine macrophage cell line RAW 264.7 is commonly used to screen for anti-inflammatory compounds. When stimulated with lipopolysaccharide (LPS), these cells produce and secrete TNF-α.
-
Cell Culture and Stimulation:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the isoxazole compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the secreted TNF-α.
-
-
ELISA Procedure:
-
Use a commercial TNF-α ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves adding the culture supernatants to a 96-well plate pre-coated with a TNF-α capture antibody.
-
Incubate, wash, and then add a biotin-conjugated detection antibody.
-
After another incubation and wash step, add streptavidin-HRP.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Quantification:
-
Calculate the concentration of TNF-α in the samples by comparing the absorbance values to a standard curve generated with known concentrations of recombinant TNF-α.
-
Determine the IC50 value for the inhibition of TNF-α production by the isoxazole compound.
-
Signaling Pathway Diagrams
The biological activities of isoxazole compounds are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and inflammation. Two such important pathways are the NF-κB and HSP90 signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that regulate the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or LPS, can activate the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like TNF-α.
Caption: Canonical NF-κB signaling pathway activation.
HSP90 Signaling Pathway
Heat shock protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of numerous
Application Notes and Protocols: 5-Ethyl-isoxazole-4-carboxylic acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-isoxazole-4-carboxylic acid is a heterocyclic building block with potential applications as an intermediate in the synthesis of novel pharmaceutical compounds. While its direct applications are not as extensively documented as its methyl analog, 5-methylisoxazole-4-carboxylic acid (a key intermediate in the synthesis of Leflunomide and Teriflunomide), the underlying chemistry of the isoxazole scaffold suggests its utility in developing analogs of existing drugs or entirely new chemical entities. This document provides a detailed protocol for the synthesis of this compound and outlines its potential applications in medicinal chemistry, drawing parallels from its well-studied methyl counterpart.
Potential Pharmaceutical Applications
The isoxazole moiety is present in a number of approved drugs, highlighting its importance as a pharmacophore. Given that 5-methylisoxazole-4-carboxylic acid is a crucial intermediate for immunomodulatory drugs like Leflunomide and its active metabolite Teriflunomide, it is plausible that this compound could serve as a starting material for analogs of these drugs. Such analogs could be synthesized to explore improved efficacy, selectivity, or pharmacokinetic profiles. The primary mechanism of action for Leflunomide and Teriflunomide is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for de novo pyrimidine synthesis in proliferating lymphocytes.
Postulated Signaling Pathway Inhibition
Techniques for Coupling 5-Ethyl-isoxazole-4-carboxylic Acid with Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the coupling of 5-Ethyl-isoxazole-4-carboxylic acid with a variety of primary and secondary amines. The formation of the amide bond is a critical transformation in the synthesis of numerous biologically active compounds, and the isoxazole scaffold is a prevalent feature in many pharmaceutical agents. The following sections offer a comparative overview of common coupling techniques, detailed step-by-step protocols, and quantitative data to guide researchers in selecting the optimal conditions for their specific synthetic needs.
Introduction to Amide Bond Formation
The synthesis of amides from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. A wide array of coupling reagents has been developed to achieve this transformation efficiently, each with its own advantages and limitations regarding reaction time, yield, and prevention of side reactions such as racemization. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts.
Comparative Overview of Common Coupling Techniques
The choice of coupling reagent is a critical factor that influences the success of the amide bond formation. The following table summarizes the performance of various common coupling reagents. While specific yields can be highly substrate-dependent, this table provides a general guide based on literature for similar carboxylic acids.
| Coupling Reagent(s) | Additive/Base | Typical Solvent(s) | General Yield Range (%) | Key Advantages & Considerations |
| EDC / DMAP | - / DIPEA | DCM, DMF | 59-67%[1] | EDC is a water-soluble carbodiimide, simplifying workup as the urea byproduct can be removed by aqueous extraction. DMAP acts as an acyl transfer catalyst.[2] |
| DIC / HOBt | HOBt / - | DCM, DMF | Generally high | DIC is a liquid carbodiimide, and its urea byproduct is more soluble in organic solvents than that of DCC, making it suitable for both solution and solid-phase synthesis. HOBt is an additive used to suppress racemization and improve efficiency.[3] |
| HATU | DIPEA, NMM | DMF | High | HATU is a highly efficient uronium-based coupling reagent known for fast reaction times and its ability to couple sterically hindered amino acids with low racemization.[4] |
| PyBOP | DIPEA | DMF, DCM | High | PyBOP is a phosphonium salt-based coupling reagent that is also highly effective and less prone to causing guanidinylation of primary amines compared to some uronium reagents. |
| SOCl₂ / Pyridine | Pyridine | Toluene, DCM | Generally high | This method proceeds via the formation of a highly reactive acyl chloride intermediate. It is a cost-effective method but may not be suitable for substrates with acid-sensitive functional groups.[5] |
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound with amines using different activation methods. These are general procedures that may require optimization for specific substrates.
Protocol 1: Carbodiimide-Mediated Coupling using EDC and DMAP
This protocol is adapted from the successful synthesis of analogous 5-methyl-3-phenyl-isoxazole-4-carboxamides.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Hydrochloric acid (2 N)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (DCM).
-
Add 4-Dimethylaminopyridine (DMAP) (0.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.05 eq) to the reaction mixture. If the amine is provided as a salt, add a non-nucleophilic base such as DIPEA (1.1 eq).
-
Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with 2 N HCl to remove any excess amine and DMAP.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Acyl Chloride Formation followed by Amination
This method is a robust and often high-yielding approach suitable for a wide range of amines.[5][6]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Amine (primary or secondary)
-
Pyridine or Triethylamine (TEA)
-
Toluene or Dichloromethane (DCM), anhydrous
Procedure:
Step A: Formation of the Acyl Chloride
-
In a dry flask equipped with a reflux condenser and a gas outlet to a trap, suspend this compound (1.0 eq) in anhydrous toluene or DCM.
-
Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux and stir until the reaction is complete (typically 1-3 hours, monitor by the cessation of gas evolution and TLC analysis of a quenched aliquot).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-Ethyl-isoxazole-4-carbonyl chloride is often used directly in the next step.
Step B: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine (1.1 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cold acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, wash the reaction mixture with water, 1 N HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Uronium Salt-Mediated Coupling using HATU
This protocol is particularly useful for less reactive amines or when trying to minimize reaction times.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the mixture.
-
Cool the reaction mixture to 0 °C and add DIPEA (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the described coupling techniques.
Caption: General workflows for different amide coupling strategies.
Logical Relationships of Reagents
The following diagram illustrates the roles and interactions of the key components in a typical carbodiimide-mediated coupling reaction enhanced with an additive like HOBt.
Caption: Reagent interactions in carbodiimide coupling with an additive.
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Application Notes and Protocols for the General Synthesis of 4-Isoxazolecarboxylic Esters from Primary Nitro Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-isoxazolecarboxylic esters, a crucial scaffold in medicinal chemistry, utilizing primary nitro compounds as versatile starting materials. The core of this synthetic strategy involves the in situ generation of nitrile oxides from primary nitro compounds, followed by their [3+2] cycloaddition with an appropriate alkyne or alkyne equivalent.
Introduction
The isoxazole ring is a prominent feature in numerous biologically active compounds and pharmaceuticals. The synthesis of 4-isoxazolecarboxylic esters from readily available primary nitro compounds offers a convergent and flexible approach to this important heterocyclic system. The key transformation is the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile.[1][2] This method allows for the introduction of diverse substituents at various positions of the isoxazole ring, making it highly valuable for the construction of compound libraries in drug discovery.
The overall synthetic strategy involves two main steps:
-
In situ generation of a nitrile oxide: This is typically achieved through the dehydration of a primary nitro compound using a suitable dehydrating agent.[1]
-
1,3-Dipolar cycloaddition: The generated nitrile oxide then reacts with an alkyne bearing an ester group (or a precursor that forms one in situ) to yield the desired 4-isoxazolecarboxylic ester.[3][4]
General Reaction Pathway
The general chemical transformation for the synthesis of 4-isoxazolecarboxylic esters from primary nitro compounds is depicted below. A primary nitro compound is first converted to a nitrile oxide intermediate in the presence of a dehydrating agent and a base. This highly reactive intermediate is then trapped by an alkyne dipolarophile to furnish the final isoxazole product.
Caption: General reaction pathway for the synthesis of 4-isoxazolecarboxylic esters.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative examples of 4-isoxazolecarboxylic esters synthesized from primary nitro compounds and enamino esters (which serve as alkyne surrogates), as adapted from a well-established Organic Syntheses procedure.[5]
| Entry | Primary Nitro Compound (R-CH₂NO₂) | Enamino Ester | Product | Yield (%) |
| 1 | 1-Nitropropane | Ethyl β-pyrrolidinocrotonate | Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | 68–71 |
| 2 | Phenylnitromethane | Ethyl β-pyrrolidinocrotonate | Ethyl 3-phenyl-5-methyl-4-isoxazolecarboxylate | 75 |
| 3 | 1-Nitropropane | Ethyl β-pyrrolidinocinnamate | Ethyl 3-ethyl-5-phenyl-4-isoxazolecarboxylate | 80 |
| 4 | Nitromethane | Ethyl β-pyrrolidinocrotonate | Ethyl 3-H-5-methyl-4-isoxazolecarboxylate | 65 |
Experimental Workflow
The experimental procedure can be generalized into a series of sequential steps, from reactant preparation to final product purification. The following diagram illustrates a typical workflow for this synthesis.
Caption: A typical experimental workflow for the synthesis of 4-isoxazolecarboxylic esters.
Detailed Experimental Protocol
The following protocol is a detailed method for the synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, adapted from Organic Syntheses.[5]
A. Preparation of Ethyl β-pyrrolidinocrotonate (Enamino Ester)
-
To a 1-liter, one-necked flask, add ethyl acetoacetate (130 g, 1.00 mole), pyrrolidine (92.5 g, 1.30 mole), and 400 ml of benzene.
-
Fit the flask with a Dean-Stark water separator, topped with a condenser and a nitrogen inlet tube.
-
Establish a nitrogen atmosphere and heat the mixture to a vigorous reflux.
-
Continue refluxing for 45 minutes, or until the theoretical amount of water (18 ml) has been collected in the Dean-Stark trap.
-
Remove the benzene using a rotary evaporator to yield approximately 180 g (98%) of highly pure ethyl β-pyrrolidinocrotonate. This product can be used in the next step without further purification.
B. Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
-
In a 5-liter, three-necked flask fitted with a pressure-equalizing dropping funnel and a gas-inlet tube, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) in 1 liter of chloroform.
-
Cool the flask in an ice bath and place the contents under a nitrogen atmosphere.
-
While stirring the contents of the flask magnetically, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform from the dropping funnel. The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for at least 4 hours.
-
Pour the reaction mixture into a 4-liter separatory funnel and wash with 1 liter of cold water.
-
Wash the chloroform layer with 6 N hydrochloric acid until the washings remain acidic to remove the amine bases.
-
Subsequently, wash the chloroform layer with 5% aqueous sodium hydroxide, followed by a saturated brine solution.
-
Dry the chloroform layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent using a rotary evaporator.
-
Distill the resulting product under vacuum to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. (b.p. 72°C at 0.5 mm Hg).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.
-
Chloroform is a suspected carcinogen. Avoid inhalation and skin contact.
-
Primary nitroalkanes can be explosive under certain conditions. Handle with care and avoid excessive heating or shock.
Conclusion
The synthesis of 4-isoxazolecarboxylic esters from primary nitro compounds via a nitrile oxide cycloaddition is a robust and versatile method. The provided protocols offer a reliable pathway to these valuable heterocyclic compounds, which are of significant interest to the pharmaceutical and agrochemical industries. The flexibility in the choice of the primary nitro compound and the alkyne component allows for the generation of a wide array of substituted isoxazoles for further investigation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethyl-isoxazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Ethyl-isoxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve a multi-step process, typically starting from ethyl propionylacetate. The general approach involves the formation of an ethyl 5-ethyl-isoxazole-4-carboxylate intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.
Two common routes to the intermediate ester are:
-
Condensation and Cyclization: Reaction of ethyl propionylacetate with a formylating agent like triethyl orthoformate, followed by cyclization with hydroxylamine.
-
1,3-Dipolar Cycloaddition: Reaction of an in-situ generated nitrile oxide with a suitable alkyne. This is a versatile method for forming the isoxazole ring.[1][2]
Q2: I am getting a low yield of the desired ethyl 5-ethyl-isoxazole-4-carboxylate. What are the potential causes and solutions?
A2: Low yields can stem from several factors. A common issue in syntheses involving 1,3-dipolar cycloaddition is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans or participate in other side reactions. To mitigate this, it is recommended to generate the nitrile oxide in situ under mild conditions and in the presence of the alkyne.[3] The choice of base and solvent is also critical. Non-nucleophilic bases like triethylamine are often used, and aprotic solvents such as THF or DCM can be effective.[4]
Q3: My final product is contaminated with an isomeric impurity. How can I improve the regioselectivity of the reaction?
A3: The formation of regioisomers, such as 3-ethyl-isoxazole derivatives, is a known challenge. The regioselectivity is influenced by steric and electronic factors of the reactants.[5] In the condensation-cyclization route, the use of strong bases can lead to a higher amount of the undesired isomer.[6] Employing milder reaction conditions and carefully controlling the pH can favor the formation of the desired 5-substituted isoxazole.[5] For cycloaddition reactions, the choice of catalyst can also direct the regioselectivity.[4]
Q4: The hydrolysis of the ethyl ester to the carboxylic acid is slow and gives byproducts. How can I optimize this step?
A4: Prolonged reaction times at high temperatures in acidic conditions can lead to the formation of byproducts.[7] The choice of acid and reaction conditions for the hydrolysis is crucial. For the closely related 5-methylisoxazole-4-carboxylate, switching from a mixture of acetic acid and HCl to 60% aqueous sulfuric acid has been shown to reduce the reaction time and increase the yield.[7] Continuous removal of the ethanol byproduct by distillation can also drive the reaction to completion more efficiently.[8]
Troubleshooting Guides
Problem 1: Low or No Yield of Ethyl 5-Ethyl-isoxazole-4-carboxylate
| Possible Cause | Suggested Solution |
| Decomposition of Nitrile Oxide Intermediate (in cycloaddition route) | Generate the nitrile oxide in situ at low temperatures (-10°C to 0°C) in the presence of the alkyne to minimize dimerization.[6] |
| Suboptimal Reaction Temperature | For the condensation step with triethyl orthoformate, a temperature range of 90-120°C is often optimal. The subsequent cyclization with hydroxylamine is typically performed at a much lower temperature (-20°C to 10°C).[6][7] |
| Incorrect Base or Solvent | In the cyclization step, use a mild base like sodium acetate instead of a strong alkali to reduce byproduct formation.[6] For cycloadditions, aprotic solvents like THF or DCM are generally preferred.[4] |
| Impure Starting Materials | Ensure the purity of starting materials, especially the ethyl propionylacetate and the alkyne, as impurities can interfere with the reaction. |
Problem 2: Formation of Isomeric Byproducts
| Possible Cause | Suggested Solution |
| Lack of Regiocontrol in Cyclization | The use of strong bases like sodium hydroxide can increase the formation of isomeric impurities. Using a milder base such as sodium acetate can improve the regioselectivity.[6] |
| Reaction Conditions Favoring Isomerization | Carefully control the reaction temperature during the cyclization step. Lower temperatures often favor the formation of the desired 5-substituted isomer.[6] |
Problem 3: Incomplete Hydrolysis or Formation of Byproducts During Hydrolysis
| Possible Cause | Suggested Solution |
| Inefficient Hydrolysis Conditions | A mixture of acetic acid and concentrated HCl can be used, but a 60% aqueous sulfuric acid solution has been reported to give higher yields and shorter reaction times for a similar substrate.[7] |
| Prolonged Reaction Time at High Temperature | Optimize the reaction temperature and time. For hydrolysis with 60% H₂SO₄, heating to around 85°C with continuous removal of ethanol for about 4 hours has been effective.[8] |
| Product Degradation | Minimize the exposure of the product to harsh acidic conditions at high temperatures to prevent the formation of degradation byproducts.[7] |
Experimental Protocols
Synthesis of Ethyl 5-Ethyl-isoxazole-4-carboxylate via Condensation and Cyclization
This protocol is adapted from methods used for the synthesis of the analogous 5-methyl derivative.[6][7]
-
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxopentanoate
-
A mixture of ethyl propionylacetate, triethyl orthoformate, and acetic anhydride is heated at a temperature between 90°C and 120°C.
-
The progress of the reaction is monitored by a suitable method (e.g., TLC or GC) until the starting material is consumed.
-
The resulting ethyl 2-(ethoxymethylene)-3-oxopentanoate is typically used in the next step without further purification.
-
-
Step 2: Cyclization to Ethyl 5-Ethyl-isoxazole-4-carboxylate
-
The crude ethyl 2-(ethoxymethylene)-3-oxopentanoate is combined with sodium acetate in the presence of hydroxylamine sulfate.
-
The reaction is carried out at a low temperature, typically between -10°C and 0°C.
-
The reaction mixture is stirred until the cyclization is complete.
-
The crude ethyl 5-ethyl-isoxazole-4-carboxylate can be used directly in the hydrolysis step or purified by distillation if necessary.
-
Hydrolysis to this compound
This protocol is based on an optimized procedure for a similar compound.[7][8]
-
To a flask equipped with a stirrer and a distillation apparatus, add the crude ethyl 5-ethyl-isoxazole-4-carboxylate and a 60% aqueous solution of sulfuric acid.
-
Heat the mixture to approximately 85°C while continuously distilling off the ethanol that is formed.
-
Monitor the reaction by TLC until the ester is no longer detected (typically 3-4 hours).
-
Cool the reaction mixture to room temperature to allow the this compound to precipitate.
-
Collect the solid product by filtration and wash it with cold water.
-
The crude acid can be further purified by recrystallization from a suitable solvent system, such as a toluene-acetic acid mixture.[8]
Data Presentation
Table 1: Comparison of Hydrolysis Conditions for Isoxazole-4-carboxylate Esters
| Hydrolysis Agent | Reaction Time | Reported Yield | Notes |
| Acetic Acid:HCl (2:1) | 9 hours | Lower | Longer reaction time may lead to more byproduct formation.[7] |
| 60% Aqueous H₂SO₄ | 3.5 - 4 hours | Higher | Faster reaction with improved yield and purity.[7][8] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield issues.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
Technical Support Center: Purification of Crude 5-Ethyl-isoxazole-4-carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 5-Ethyl-isoxazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
Common impurities can include unreacted starting materials, the corresponding ethyl ester (ethyl 5-ethyl-isoxazole-4-carboxylate) from incomplete hydrolysis, and potential isomeric byproducts such as 3-ethyl-5-methylisoxazole-4-carboxylic acid, depending on the synthetic route.[1] Side-products from competing reaction pathways during the isoxazole synthesis may also be present.[2]
Q2: My purified product has a yellowish or brownish tint. What is the likely cause and how can I remove it?
Discoloration in the final product is often due to residual impurities from the synthesis or slight degradation of the product.[3] Overheating during solvent evaporation can also contribute to color formation. Treatment with activated charcoal during the recrystallization process can be effective in removing colored impurities.
Q3: I am observing low recovery of my product after purification. What are the potential reasons?
Low recovery can stem from several factors:
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Product loss during extraction: Ensure the pH is correctly adjusted during aqueous workups. To extract the carboxylic acid into an aqueous basic solution, the pH should be significantly above its pKa. Conversely, to extract the protonated acid into an organic solvent, the pH should be well below its pKa.
-
Incomplete precipitation/crystallization: The choice of solvent and temperature are critical. Ensure the solution is sufficiently cooled to maximize crystal formation.
-
Degradation on silica gel: If using column chromatography, the acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds like some oxazole derivatives.[4]
Q4: My compound is streaking on the TLC plate. How can I resolve this?
Streaking is a common issue when running carboxylic acids on silica gel TLC plates due to the interaction of the acidic proton with the stationary phase. Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to the mobile phase will help to suppress this ionization and result in sharper spots.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Product is an oil, not a solid, after solvent removal. | Presence of impurities lowering the melting point. Trapped solvent. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. 2. Add a small seed crystal of pure product, if available. 3. Re-purify the oil using an alternative method (e.g., column chromatography followed by recrystallization). 4. Ensure all solvent is removed by drying under high vacuum. |
| Difficulty in filtering the precipitated product (very fine particles). | Rapid precipitation or crashing out of solution. | 1. Allow the solution to cool slowly to promote the formation of larger crystals. 2. Consider using a different recrystallization solvent system. |
| Incomplete removal of the ethyl ester precursor. | Incomplete hydrolysis during the synthesis. Similar polarity to the carboxylic acid, making separation difficult. | 1. Re-subject the crude product to the hydrolysis reaction conditions to ensure complete conversion. 2. Optimize the purification method. An acid-base extraction should effectively separate the acidic product from the neutral ester. |
| Product degradation during column chromatography. | The compound may be unstable on acidic silica gel. | 1. Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. 2. Use an alternative stationary phase like neutral alumina. 3. Consider using reversed-phase chromatography.[4] |
Purification Workflow and Logic
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: A general experimental workflow for the purification of this compound.
This troubleshooting diagram can help in deciding the appropriate purification steps based on the nature of the impurities.
Caption: A decision-making flowchart for troubleshooting the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Base Wash: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide. The carboxylic acid will be deprotonated and partition into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Organic Layer Wash: Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 1M HCl until the pH is approximately 2-3. The protonated this compound will precipitate out of the solution.
-
Product Extraction: Extract the precipitated product back into an organic solvent like ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities. The choice of solvent is crucial. For a compound similar to the target, 5-methylisoxazole-4-carboxylic acid, a mixture of toluene and acetic acid has been reported to be effective.[5]
-
Solvent Selection: Experiment with different solvent systems to find one in which the crude product is sparingly soluble at room temperature but highly soluble when heated. Common choices for carboxylic acids include water, ethanol/water mixtures, or toluene/acetic acid.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude product until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Quantitative Data Summary
The following table provides hypothetical data for the purification of crude this compound to illustrate the expected outcomes of the described purification methods. Actual results will vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Key Considerations |
| Acid-Base Extraction | 75-85% | >95% | 80-90% | Effective for removing neutral and basic impurities. |
| Recrystallization | >90% | >99% | 70-85% | Highly dependent on the choice of solvent. |
| Column Chromatography | 60-80% | >98% | 50-70% | Potential for product degradation on silica gel. |
References
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Common byproducts in the synthesis of 5-Ethyl-isoxazole-4-carboxylic acid and their removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-isoxazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: A prevalent and effective method involves a multi-step synthesis starting from ethyl acetoacetate or a similar β-ketoester. The general sequence involves:
-
Reaction of ethyl propionylacetate (or ethyl acetoacetate, which would yield the 5-methyl analog) with a formylating agent like triethyl orthoformate to form an ethoxymethylene intermediate.
-
Cyclization of this intermediate with hydroxylamine or one of its salts (e.g., hydroxylamine sulfate) to form the ethyl 5-ethyl-isoxazole-4-carboxylate.[1][2]
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Hydrolysis of the resulting ester to yield the final this compound.
Another general approach for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3][4]
Q2: What is the most common byproduct in the synthesis of 5-substituted-isoxazole-4-carboxylic acids and why does it form?
A2: The most frequently encountered byproduct is the regioisomeric impurity, ethyl 3-ethyl-isoxazole-4-carboxylate (and its corresponding carboxylic acid after hydrolysis).[1] This isomer forms due to the two possible modes of addition of hydroxylamine to the β-enamino ketoester intermediate during the cyclization step. The regioselectivity of this reaction is highly dependent on the reaction conditions.[4]
Q3: How can I minimize the formation of the 3-ethyl isomeric byproduct?
A3: Minimizing the formation of the 3-ethyl isomer involves careful control of reaction conditions. Key factors include:
-
pH Control: The pH of the reaction medium is critical. Different pH levels can favor the formation of one regioisomer over the other.[4]
-
Temperature: Running the cyclization reaction at a lower temperature, for instance between -20°C and 10°C, can significantly reduce the formation of the isomeric impurity.[1][2]
-
Choice of Reagents: Using specific combinations of reagents, such as hydroxylamine sulfate in the presence of sodium acetate, has been shown to improve selectivity.[1][2]
Q4: During the hydrolysis of the ester to the carboxylic acid, what side reactions can occur?
A4: Prolonged exposure of the ethyl 5-ethyl-isoxazole-4-carboxylate to harsh acidic conditions, especially at elevated temperatures, can lead to the formation of various degradation byproducts.[1] To mitigate this, using a 60% aqueous sulfuric acid solution for hydrolysis and continuously removing the ethanol byproduct by distillation at 80-88°C can drastically reduce the reaction time and the formation of these byproducts.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete hydrolysis of the ester. | Monitor the hydrolysis reaction by TLC until the ester spot completely disappears. Consider using 60% aqueous H2SO4 to drive the reaction to completion.[2][5] |
| Formation of significant amounts of the 3-ethyl isomer. | Optimize the cyclization reaction conditions. Control the temperature to be between -20°C and 10°C and carefully manage the pH.[1][2] | |
| Loss of product during workup and purification. | If crystallization is used for purification, retain the mother liquor for a second crop of crystals.[5] Ensure the pH is adjusted correctly during extraction to ensure the carboxylic acid is in the desired phase. | |
| Presence of an Isomeric Impurity in the Final Product | Poor regioselectivity during the cyclization step. | Re-evaluate the cyclization protocol. Lowering the reaction temperature is a key first step.[1] Purification by fractional crystallization or column chromatography may be necessary. |
| Product is an oil or fails to crystallize | Presence of impurities, such as unreacted starting materials or byproducts. | Purify the crude product using column chromatography on silica gel. For crystallization, try different solvent systems. A 2% acetic acid in toluene mixture has been reported to be effective for a similar compound.[2][5] |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Formation of Dimeric Byproducts (Furoxans) | This is more common in 1,3-dipolar cycloaddition routes where the nitrile oxide intermediate dimerizes.[4] | To minimize dimerization, the nitrile oxide should be generated in situ in the presence of the alkyne, keeping its concentration low. This can be achieved by the slow addition of the oxidizing agent.[4] |
Experimental Protocols
Synthesis of Ethyl 5-Ethyl-isoxazole-4-carboxylate (Illustrative Protocol)
This protocol is adapted from the synthesis of a similar compound and should be optimized for this compound.
-
Formation of Ethyl 2-propionyl-3-ethoxyacrylate:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl propionylacetate (1.0 eq.), triethyl orthoformate (1.2 eq.), and acetic anhydride (1.5 eq.).
-
Heat the mixture at 120-130°C for 2-3 hours.
-
Remove the volatile components under reduced pressure to obtain the crude ethyl 2-propionyl-3-ethoxyacrylate.
-
-
Cyclization to form Ethyl 5-Ethyl-isoxazole-4-carboxylate:
-
Dissolve the crude ethyl 2-propionyl-3-ethoxyacrylate in a suitable solvent such as ethanol.
-
In a separate flask, prepare a solution of hydroxylamine sulfate (1.1 eq.) and sodium acetate (1.1 eq.) in water.
-
Cool the ethoxyacrylate solution to -5°C to 0°C in an ice-salt bath.
-
Slowly add the hydroxylamine solution to the cooled ethoxyacrylate solution while maintaining the temperature.
-
Stir the reaction mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
Hydrolysis to this compound
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In a two-necked flask fitted with a mechanical stirrer and a distillation apparatus, charge the crude ethyl 5-ethyl-isoxazole-4-carboxylate and 60% aqueous sulfuric acid.[2]
-
Heat the mixture to approximately 85°C, allowing for the continuous distillation of ethanol as it forms.[2][5]
-
Continue heating for 3-4 hours, monitoring the reaction by TLC for the disappearance of the ester.[2]
-
Once the reaction is complete, cool the mixture in an ice bath or refrigerator.
-
Filter the precipitated solid, which is the crude this compound.[2][5]
Purification by Crystallization
-
Dissolve the crude carboxylic acid in a minimal amount of a hot solvent mixture, such as 2% acetic acid in toluene.[2][5]
-
If any insoluble oil is present, it should be separated.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product purity.
References
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
Stability and degradation of 5-Ethyl-isoxazole-4-carboxylic acid under different conditions
Technical Support Center: 5-Ethyl-isoxazole-4-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments and results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[1][2] Exposure to moisture, high temperatures, and light should be minimized to prevent potential degradation.[1] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1]
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related isoxazole and carboxylic acid compounds, several potential degradation routes can be anticipated:
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Hydrolytic Ring Opening: In the presence of strong acids or bases, or even with prolonged exposure to moisture, the isoxazole ring may undergo hydrolysis. This can lead to ring cleavage and the formation of acyclic degradation products.[3] Studies on the related compound leflunomide have shown that base-catalyzed ring opening is a notable degradation pathway.
-
Decarboxylation: Carboxylic acids attached to heterocyclic rings can be susceptible to the loss of carbon dioxide (CO2), especially when heated.[1][3] This would result in the formation of 5-ethylisoxazole.
-
Photodegradation: Exposure to UV light can induce photochemical reactions in heterocyclic compounds, potentially leading to decomposition.[1]
-
Oxidation: The isoxazole ring can be susceptible to oxidation, which may lead to ring cleavage.[1]
Q3: Are there any known incompatibilities for this compound?
Avoid strong oxidizing agents, strong bases, and strong acids, as they may promote the degradation of the compound.[1][2]
Q4: What are the typical signs of degradation of this compound?
Visual signs of degradation can include a change in color (e.g., from off-white to yellow or brown) or the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).[1] A decrease in the purity of the material over time, as determined by analytical methods, is a clear indicator of degradation.[1]
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
| Observed Issue | Potential Cause | Recommended Action |
| Change in color of the solid material (e.g., from off-white to yellow/brown). | Oxidation or exposure to light. | Store the compound in a dark, airtight container, preferably under an inert atmosphere. Minimize exposure to ambient light during handling.[1] |
| Decreased purity observed by HPLC/LC-MS analysis over time. | Instability under current storage conditions (temperature, humidity). | Ensure storage in a cool, dry environment. For long-term storage, use a desiccator and consider refrigeration.[1] |
| Inconsistent results in reactions using this compound. | Degradation of the starting material. | Use a fresh batch of the compound or re-purify the existing stock. Confirm the purity of the material before use.[1] |
| Formation of a new, major impurity peak in chromatograms. | Possible decarboxylation or hydrolysis. | Analyze the impurity by mass spectrometry to identify its structure. Adjust experimental conditions (e.g., lower temperature, control pH) to minimize its formation.[1] |
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[4]
The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile. Note: This data is for illustrative purposes only and is not based on experimental results for this specific compound.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 8% | Ring-opened product |
| Alkaline Hydrolysis (0.1 M NaOH) | 8 hours | 60°C | 15% | Ring-opened product, Decarboxylated product |
| Oxidative Stress (3% H₂O₂) | 24 hours | Room Temp | 12% | Oxidized ring-opened products |
| Thermal Stress (Solid State) | 48 hours | 80°C | 5% | Decarboxylated product |
| Photostability (ICH Q1B) | 1.2 million lux hours | Room Temp | 3% | Minor unidentified products |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for pharmaceutical stress testing.[4][5][6]
General Sample Preparation
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Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve a final concentration of approximately 100 µg/mL.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution in a water bath at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to the appropriate concentration for analysis.
-
Analyze the sample by a stability-indicating HPLC method.
Alkaline Hydrolysis
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution in a water bath at 60°C for 8 hours.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase to the appropriate concentration for analysis.
-
Analyze the sample by a stability-indicating HPLC method.
Oxidative Degradation
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Dilute with the mobile phase to the appropriate concentration for analysis.
-
Analyze the sample by a stability-indicating HPLC method.
Thermal Degradation (Solid State)
-
Place a thin layer of solid this compound in a petri dish.
-
Expose the sample to a temperature of 80°C in a controlled oven for 48 hours.
-
At specified time points, take a sample of the solid, dissolve it in a suitable solvent, and dilute it to the appropriate concentration for analysis.
-
Analyze the sample by a stability-indicating HPLC method.
Photostability Testing
-
Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light by wrapping it in aluminum foil.
-
After the exposure period, prepare solutions of both the exposed and control samples.
-
Analyze the samples by a stability-indicating HPLC method.
Visualizations
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. ijrpp.com [ijrpp.com]
Optimizing reaction conditions for the synthesis of isoxazole derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isoxazole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of isoxazole derivatives, particularly through the common 1,3-dipolar cycloaddition method.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and dimerize to form furoxans.[1][2] | - Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile.[1] - Slowly add the nitrile oxide precursor to the reaction mixture to maintain a low concentration.[3] |
| Inefficient Nitrile Oxide Generation: The base or oxidizing agent may not be optimal for your specific substrate.[2][4] | - Screen different bases (e.g., triethylamine, N,N-diisopropylethylamine).[4] - For oxidation of aldoximes, consider reagents like N-Chlorosuccinimide (NCS), Chloramine-T, or hypervalent iodine reagents.[2] | |
| Low Reactivity of Starting Materials: Steric hindrance on the nitrile oxide or the alkyne can slow down the reaction.[1] | - Consider using a catalyst, especially for electron-poor alkynes. - Increase the reaction temperature, but monitor for byproduct formation.[1] | |
| Catalyst Inactivity: The catalyst may be poisoned or used in an incorrect loading.[4] | - Ensure the catalyst is active and consider pre-activation if necessary.[4] | |
| Poor Regioselectivity (Mixture of Isomers) | Electronic and Steric Factors: The inherent electronic and steric properties of the substituents on the nitrile oxide and alkyne influence the regiochemical outcome.[1][3] | - The 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes typically favors the 3,5-disubstituted isoxazole.[1] For internal alkynes, a mixture of regioisomers is more common.[1] |
| Reaction Conditions: Solvent and temperature can significantly impact regioselectivity.[4] | - Experiment with a range of solvents, from polar to non-polar. Less polar solvents can sometimes favor the desired isomer.[1][4] - Lowering the reaction temperature can sometimes improve selectivity.[1] | |
| Lack of Catalyst: Uncatalyzed reactions may exhibit lower regioselectivity. | - The use of a copper(I) catalyst (e.g., CuI or in situ generated from CuSO₄ and a reducing agent) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][3] Ruthenium catalysts have also been used.[1] | |
| Formation of Furoxan Byproduct | Dimerization of Nitrile Oxide: This is a common side reaction, especially at higher concentrations of the nitrile oxide.[2][3] | - Use a slight excess of the alkyne dipolarophile to outcompete the dimerization reaction.[3][4] - Maintain a low concentration of the nitrile oxide by generating it in situ and adding the precursor slowly.[1][3] |
| Difficulty in Product Purification | Similar Polarity of Isomers: Regioisomers can have very similar polarities, making chromatographic separation challenging. | - Optimize the reaction to favor a single isomer. - Explore different chromatographic conditions (e.g., various solvent systems, different stationary phases). |
| Presence of Unreacted Starting Materials or Byproducts: Incomplete reactions or side reactions can complicate purification. | - Monitor the reaction progress using TLC to ensure completion. - Optimize reaction conditions to minimize byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition is resulting in a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the selectivity for the 3,5-isomer?
A1: Achieving high regioselectivity for the 3,5-isomer is a common goal. Here are several strategies to consider:
-
Catalysis: The use of a copper(I) catalyst is a highly effective method to favor the formation of 3,5-disubstituted isoxazoles.[1][3]
-
Solvent Choice: Experiment with less polar solvents, which can sometimes enhance the desired regioselectivity.[1]
-
Temperature: Lowering the reaction temperature can improve selectivity in some cases.[1]
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In situ Generation of Nitrile Oxide: The slow, in-situ generation of the nitrile oxide from a precursor like an oxime can help maintain a low concentration of the dipole, which can improve selectivity.[1]
Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction is yielding the 3,5-isomer. What methods can I use to favor the 3,4-regioisomer?
A2: The synthesis of 3,4-disubstituted isoxazoles can be more challenging. Consider these alternative approaches:
-
Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles, and the choice of substituents can influence the regiochemical outcome.[1]
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in-situ generated nitrile oxides with enamines has been shown to be highly regiospecific for synthesizing 3,4-disubstituted isoxazoles.[1]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1]
-
Q3: What are the primary causes of low yields in isoxazole synthesis, and how can I address them?
A3: Low yields can be attributed to several factors. A key issue is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans.[1][2] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure it reacts quickly with the dipolarophile.[1] Additionally, steric hindrance on either the nitrile oxide or the alkyne can significantly decrease the reaction rate.[1] Optimizing reaction conditions such as solvent, temperature, and the choice and amount of base is also crucial.[1]
Q4: How do the electronic and steric properties of substituents affect the regioselectivity of the 1,3-dipolar cycloaddition?
A4: In the reaction between a nitrile oxide and a terminal alkyne, the predominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This electronic preference leads to the formation of the 3,5-disubstituted isoxazole.[1] From a steric standpoint, bulky substituents on both the nitrile oxide and the alkyne will tend to position themselves away from each other in the transition state, which also generally favors the 3,5-isomer when using terminal alkynes.[1]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Isoxazoles
This protocol is adapted from established methods for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[5]
-
Materials:
-
Aldoxime (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Solvent (e.g., Dichloromethane, Toluene) (10 mL)
-
-
Procedure:
-
To a solution of the aldoxime (1.0 mmol), terminal alkyne (1.2 mmol), and CuI (0.05 mmol) in the chosen solvent (10 mL), add triethylamine (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of NCS (1.1 mmol) in the same solvent (5 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Metal-Free Enamine-Based [3+2] Cycloaddition for 3,4-Disubstituted Isoxazoles
This protocol provides a method for the regioselective synthesis of 3,4-disubstituted isoxazoles.[1]
-
Materials:
-
Aldehyde (1.0 mmol)
-
Pyrrolidine (1.2 mmol)
-
N-hydroximidoyl chloride (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the 3,4-disubstituted isoxazole.
-
Visualizations
Caption: Troubleshooting workflow for isoxazole synthesis.
Caption: Experimental workflow for Cu(I)-catalyzed synthesis.
References
Troubleshooting guide for 1,3-dipolar cycloaddition reactions in isoxazole synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in isoxazole synthesis using 1,3-dipolar cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition reaction is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in isoxazole synthesis can often be attributed to several factors, primarily related to the stability and reactivity of the nitrile oxide intermediate.
Troubleshooting Steps:
-
Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is a common side reaction that competes with the desired cycloaddition.[1][2][3]
-
Solution: Generate the nitrile oxide in situ in the presence of the alkyne. This can be achieved by the slow addition of an oxidizing agent to an aldoxime or a base to a hydroximoyl chloride.[1][3] Maintaining a low concentration of the nitrile oxide at any given time favors the desired reaction with the dipolarophile.
-
-
Inefficient Nitrile Oxide Generation: The method used to generate the nitrile oxide may not be optimal for your specific substrate.
-
Solution: Ensure the purity of your starting materials (e.g., aldoxime or hydroximoyl chloride).[2] Experiment with different methods for nitrile oxide generation. Common methods include the dehydrohalogenation of hydroximoyl chlorides with a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or the oxidation of aldoximes with reagents such as N-chlorosuccinimide (NCS), sodium hypochlorite (bleach), or hypervalent iodine reagents.[1][4]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a crucial role in the reaction outcome.
-
Solution: Optimize these parameters systematically. While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[1] However, excessive heat can promote decomposition. Intramolecular reactions are generally favored at high dilution to minimize intermolecular side reactions like dimerization.[1]
-
Q2: I am observing a mixture of regioisomers (3,4- and 3,5-disubstituted isoxazoles). How can I improve the regioselectivity?
Regioselectivity in 1,3-dipolar cycloadditions is influenced by a combination of electronic and steric factors of both the nitrile oxide and the dipolarophile.[3]
Strategies to Enhance Regioselectivity:
-
Catalysis: The use of catalysts can significantly direct the regioselectivity of the cycloaddition.
-
Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[3]
-
Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can direct the cycloaddition to favor the sterically less hindered product.[3]
-
Alternative Strategies for 3,4-Disubstituted Isoxazoles: The synthesis of 3,4-disubstituted isoxazoles can be challenging. An effective method involves the use of enamines as dipolarophiles in a [3+2] cycloaddition with nitrile oxides, followed by oxidation.[7][8][9][10]
Q3: How can I minimize the formation of furoxan, the nitrile oxide dimer, as a byproduct?
Furoxan formation is a common side reaction that directly competes with the desired isoxazole synthesis.[1][2][3]
Methods to Reduce Furoxan Formation:
-
Slow Addition/In Situ Generation: As mentioned for improving yield, generating the nitrile oxide in situ at a low concentration is the most effective strategy. This can be achieved by the slow addition of the base or oxidizing agent.[1][3]
-
High Dilution: Performing the reaction under high dilution conditions favors the intramolecular or desired intermolecular cycloaddition over the bimolecular dimerization.[1]
-
Excess Alkyne: Using a stoichiometric excess of the alkyne can help to "trap" the nitrile oxide as it is formed, outcompeting the dimerization pathway.[3]
-
Temperature Optimization: Lowering the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of the desired cycloaddition.[1][3]
Data Presentation
Table 1: Effect of Solvent on the Yield of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition
| Entry | Solvent | Yield (%) |
| 1 | DMF | <10 |
| 2 | DMSO | <10 |
| 3 | CH3CN | 35 |
| 4 | THF | 60 |
| 5 | Toluene | 85 |
| 6 | Dioxane | 82 |
| 7 | DCM | 81 |
Data adapted from a representative enamine-based synthesis of 3,4-disubstituted isoxazoles.[7]
Table 2: Influence of Base on Nitrile Oxide Generation and Subsequent Cycloaddition
| Base | Relative Rate of Cycloaddition | Common Applications |
| Triethylamine (TEA) | Moderate to High | General purpose, dehydrohalogenation of hydroximoyl chlorides. |
| N,N-Diisopropylethylamine (DIPEA) | Moderate to High | Used when a non-nucleophilic base is required to avoid side reactions. |
| Sodium Carbonate (Na2CO3) | Moderate | Often used in biphasic systems or with solid-supported reagents. |
| Sodium Bicarbonate (NaHCO3) | Low to Moderate | Mild base, suitable for sensitive substrates. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles [5]
This protocol describes the synthesis of 5-cyclohex-1-enyl-3-styrylisoxazole as a representative example.
-
Oxime Formation: To a solution of hydroxylamine hydrochloride (1.46 g, 21 mmol) in 80 mL of a 1:1 mixture of t-BuOH and water, add trans-cinnamaldehyde (2.6 g, 20 mmol) followed by NaOH (0.84 g, 21 mmol). Stir the mixture at ambient temperature for 30 minutes. Monitor the reaction by TLC to confirm the completion of oxime formation.
-
Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add Chloramine-T trihydrate (5.9 g, 21 mmol) in small portions over 5 minutes. Subsequently, add CuSO₄·5H₂O (0.15 g, 0.6 mmol) and copper turnings (approx. 50 mg).
-
Reaction Completion and Work-up: Stir the reaction at room temperature. The product will precipitate out of the solution. Collect the product by filtration.
-
Purification: Redissolve the collected solid and pass it through a short plug of silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes 1:6) to afford the pure 3,5-disubstituted isoxazole.
Protocol 2: Synthesis of 3,4-Disubstituted Isoxazoles via Enamine Intermediate [7][8]
This protocol outlines a general procedure for the synthesis of 3,4-disubstituted isoxazoles.
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Base Addition: Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the desired 3,4-disubstituted isoxazole.
Protocol 3: Minimizing Furoxan Formation via In Situ Nitrile Oxide Generation using Bleach [1][11]
This protocol is for an intramolecular nitrile oxide cycloaddition (INOC) but the principle of in situ generation is broadly applicable.
-
Reaction Setup: In a round-bottomed flask, dissolve the aldoxime precursor (1.0 eq.) in dichloromethane (DCM).
-
Cooling: Cool the flask to 0 °C in an ice bath with vigorous stirring.
-
Slow Addition of Oxidant: Slowly add an aqueous solution of sodium hypochlorite (bleach, in excess) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and continue stirring until the starting material is consumed, as monitored by TLC.
-
Work-up: Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to obtain the crude product, which can then be purified.
Mandatory Visualizations
Caption: Troubleshooting flowchart for low reaction yields.
Caption: Strategies for controlling regioselectivity.
Caption: Experimental workflow for Cu(I)-catalyzed synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Preventing the formation of isomeric impurities in isoxazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of isomeric impurities during isoxazole synthesis.
Troubleshooting Guide
Problem 1: Formation of an Undesired Regioisomer or a Mixture of Isomers
The formation of regioisomeric mixtures is a common challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials.[1][2] The two main synthetic routes, 1,3-dipolar cycloaddition and condensation of 1,3-dicarbonyls with hydroxylamine, can both lead to mixtures of isomers, such as 3,4- and 3,5-disubstituted isoxazoles.[3][4]
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and pH can significantly impact the regiochemical outcome.[5][6]
-
Solution: Experiment with a range of solvents (polar protic vs. aprotic) and temperatures to determine the optimal conditions for your specific substrates. For instance, in the cyclocondensation of β-enamino diketones, ethanol may favor one isomer while acetonitrile may favor another.[5]
-
-
Inherent Electronic or Steric Properties of Substrates: The electronic nature (electron-withdrawing vs. electron-donating groups) and steric hindrance of substituents on the starting materials play a crucial role in directing the regioselectivity.[3][4]
-
Solution: If feasible, modify your substrates with appropriate directing groups. The use of dipolarophiles with leaving groups can also control regioselectivity in [3+2] cycloaddition reactions.[7]
-
-
Inappropriate Catalyst or Lack Thereof: The absence of a suitable catalyst can lead to poor regiocontrol.
-
Solution: Employing metal catalysts like copper(I) or ruthenium can promote high regioselectivity.[4][5] Copper(I)-catalyzed "click" cycloadditions are well-established for reliably yielding 3,5-disubstituted isoxazoles.[5] Lewis acids such as BF₃·OEt₂ can activate carbonyl groups and direct the regiochemistry in reactions involving β-enamino diketones.[5][8]
-
Problem 2: Low Yield of the Desired Isoxazole Product
Low yields can be attributed to several factors, from incomplete reactions to the formation of byproducts.[1]
Possible Causes & Solutions:
-
Decomposition of Nitrile Oxide Intermediate: In 1,3-dipolar cycloadditions, the nitrile oxide intermediate can be unstable and prone to dimerization to form furoxans.[4][6]
-
Solution: Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile. Using a slight excess of the alkyne can also help drive the desired reaction.[6]
-
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to low conversion.
-
Solution: Systematically screen a range of temperatures; high temperatures may cause decomposition, while low temperatures can result in incomplete reactions.[1] The choice of solvent can significantly impact reaction rates and yields.[1] Alternative energy sources like ultrasound or microwave irradiation have been shown to improve yields and shorten reaction times.[9][10]
-
-
Catalyst Inactivity: For catalyzed reactions, an inactive catalyst will result in a low yield.
-
Solution: Ensure the catalyst is active and used at the correct loading. Consider pre-activation if necessary.[6]
-
Frequently Asked Questions (FAQs)
Q1: How can I control the regioselectivity in the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne?
A1: The regioselectivity of this reaction is governed by both steric and electronic factors of the dipole (nitrile oxide) and the dipolarophile (alkyne).[5] Generally, the reaction is under frontier molecular orbital (FMO) control. To favor the formation of 3,5-disubstituted isoxazoles, the use of copper(I) catalysts is a reliable method.[4][5] Additionally, employing alkynes with strong electron-withdrawing groups can influence the regiochemical outcome.[5]
Q2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?
A2: The synthesis of 3,4-disubstituted isoxazoles is often more challenging.[4] Here are some strategies:
-
Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles.[4]
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[4]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[4][8]
-
Q3: How do solvent and temperature affect the yield and regioselectivity of isoxazole synthesis?
A3: Solvent and temperature are critical parameters. The solvent can affect reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[6] For example, more polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.[6] Temperature optimization is crucial for controlling reaction kinetics; high temperatures can lead to side product formation and decomposition, while low temperatures may result in slow or incomplete reactions.[1][6]
Q4: My 1,3-dipolar cycloaddition reaction is giving low yields due to nitrile oxide dimerization. How can I minimize this side reaction?
A4: Dimerization of the in situ generated nitrile oxide to form furoxans is a common side reaction that lowers the yield.[6] To mitigate this, you can:
-
Use a slight excess of the nitrile oxide precursor.[6]
-
Slowly add the nitrile oxide precursor to the reaction mixture to maintain a low concentration of the dipole.
-
Optimize the reaction temperature, as higher temperatures can sometimes favor dimerization.[6]
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioselectivity of Isoxazole Synthesis from β-Enamino Diketones
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Ratio (3,4-isomer : 4,5-isomer) | Isolated Yield (%) |
| 1 | BF₃·OEt₂ (0.5) | MeCN | Room Temp. | 1 | 80:20 | 75 |
| 2 | BF₃·OEt₂ (1.0) | MeCN | Room Temp. | 1 | 85:15 | 80 |
| 3 | BF₃·OEt₂ (1.5) | MeCN | Room Temp. | 1 | 90:10 | 85 |
| 4 | BF₃·OEt₂ (2.0) | MeCN | Room Temp. | 1 | >99:1 | 92 |
| 5 | BF₃·OEt₂ (2.0) | CH₂Cl₂ | Room Temp. | 1 | 95:5 | 88 |
| 6 | BF₃·OEt₂ (2.0) | THF | Room Temp. | 1 | 92:8 | 82 |
Data synthesized from information presented in Silva et al. (2018).[8]
Table 2: Comparison of Conventional Heating vs. Ultrasound Irradiation for Isoxazole Synthesis
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 70-90 min | 66-79 |
| Ultrasound Irradiation | 25-60 min | 82-96 |
Data highlights the general advantages of ultrasound-assisted synthesis as reported by multiple sources.[9][10]
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole from a β-Enamino Diketone
This protocol is adapted from a method utilizing a Lewis acid to control regioselectivity.[2][8]
-
Reactant Mixture: To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.).
-
Lewis Acid Addition: Cool the mixture in an ice bath and add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.
Protocol 2: Copper(I)-Catalyzed Regioselective Synthesis of a 3,5-Disubstituted Isoxazole
This protocol is a general representation of a "click" chemistry approach to isoxazole synthesis.[5]
-
Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol), an organic azide (1.2 mmol), and a copper(I) source (e.g., CuI, 5 mol%) in a suitable solvent such as a t-BuOH/H₂O mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Visualizations
Caption: Reaction pathways leading to isomeric impurities.
Caption: Troubleshooting decision tree for low regioselectivity.
Caption: Workflow for controlling regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up of 5-Ethyl-isoxazole-4-carboxylic acid production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 5-Ethyl-isoxazole-4-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of Ethyl 5-Ethyl-isoxazole-4-carboxylate Intermediate
Question: We are experiencing a lower than expected yield of the ethyl 5-ethyl-isoxazole-4-carboxylate intermediate during the initial cyclization step. What are the potential causes and solutions?
Answer: Low yields of the isoxazole ester intermediate can stem from several factors, primarily related to the formation of the ethoxymethylene intermediate and the subsequent cyclization with hydroxylamine.
Potential Causes and Troubleshooting Steps:
-
Incomplete formation of the ethoxymethylene intermediate: The reaction between ethyl propionylacetate and a formylating agent (e.g., triethyl orthoformate) is crucial.
-
Recommendation: Ensure anhydrous conditions, as moisture can hydrolyze the reagents. Monitor the reaction progress by TLC or GC to ensure the complete consumption of the starting β-keto ester.
-
-
Suboptimal temperature control during cyclization: The reaction with hydroxylamine is exothermic and temperature-sensitive.
-
Formation of isomeric impurities: A common issue is the formation of the isomeric ethyl 3-ethyl-isoxazole-4-carboxylate.
Issue 2: High Levels of Impurities in the Crude Carboxylic Acid
Question: After hydrolysis of the ester, our crude this compound shows significant impurities on HPLC analysis. How can we identify and minimize these?
Answer: Impurity formation during the hydrolysis step is a common challenge in scaling up. These impurities can arise from side reactions or degradation of the product.
Troubleshooting Impurity Formation:
Start [label="High Impurity Level Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterize [label="Characterize Impurity\n(LC-MS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; Path1 [label="Known Side Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Path2 [label="Degradation Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Path3 [label="Unreacted Starting Material", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize [label="Optimize Reaction Conditions\n(Temperature, Time, Acid Conc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ModifyWorkup [label="Modify Workup/Purification\n(Lower Temp, Anhydrous Conditions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseTime [label="Increase Reaction Time or Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Minimized [label="Impurity Minimized", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Characterize; Characterize -> Path1 [label="Identify"]; Characterize -> Path2 [label="Identify"]; Characterize -> Path3 [label="Identify"]; Path1 -> Optimize; Path2 -> ModifyWorkup; Path3 -> IncreaseTime; Optimize -> Minimized; ModifyWorkup -> Minimized; IncreaseTime -> Minimized; }
A logical workflow for identifying and minimizing impurities.
Common Impurities and Prevention:
-
Isomeric Carboxylic Acid: The corresponding 3-ethyl-isoxazole-4-carboxylic acid may be present if the isomeric ester was formed.
-
Mitigation: Improve the regioselectivity of the initial cyclization step as described in Issue 1. Purification of the intermediate ester before hydrolysis can also be beneficial.
-
-
Ring-Opened By-products: Harsh hydrolysis conditions can lead to the cleavage of the isoxazole ring.[3]
-
Mitigation: Use of 60% aqueous sulfuric acid for hydrolysis has been shown to be more effective and can reduce reaction time and by-product formation compared to mixtures of acetic acid and HCl.[2] Continuously removing ethanol during hydrolysis can also drive the reaction to completion faster, minimizing degradation.[2]
-
-
Unreacted Ester: Incomplete hydrolysis will leave the starting ester in the final product.
-
Mitigation: Monitor the reaction by TLC until the ester spot completely disappears.[4] Ensure efficient stirring, especially in a scaled-up reaction, to maintain a homogeneous mixture.
-
Issue 3: Difficulties in Product Purification and Isolation
Question: We are facing challenges with the crystallization of the final product, leading to poor recovery and purity. What are the recommended procedures?
Answer: Effective purification is critical for obtaining high-purity this compound.
Purification Strategies:
| Purification Method | Description | Advantages | Disadvantages |
| Crystallization | Dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool to form crystals. | Can yield high-purity product. Scalable. | Requires finding a suitable solvent system. May require seeding. |
| Acid-Base Extraction | Dissolving the crude material in an organic solvent and extracting with an aqueous base to form the water-soluble carboxylate salt. The aqueous layer is then washed, re-acidified, and the purified product is extracted back into an organic solvent. | Effective for removing neutral and basic impurities. | Requires handling large volumes of solvents and aqueous solutions. Ensure the product is stable to the pH changes. |
| Preparative HPLC | A scalable version of analytical HPLC. | Can provide very high purity. | Lower throughput. Can be costly in terms of solvents and column maintenance. |
For crystallization, a mixture of 2% acetic acid in toluene has been reported to be effective for the analogous 5-methylisoxazole-4-carboxylic acid, yielding a product with high purity.[4]
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis route for this compound?
A1: A common and scalable synthesis route involves a three-step process:
-
Reaction of ethyl propionylacetate with an activating agent like triethyl orthoformate in the presence of acetic anhydride to form an intermediate, ethyl 2-(ethoxymethylene)-3-oxopentanoate.
-
Cyclization of this intermediate with a hydroxylamine salt (e.g., hydroxylamine sulfate) in the presence of a mild base like sodium acetate to yield ethyl 5-ethyl-isoxazole-4-carboxylate.
-
Hydrolysis of the resulting ester using a strong acid, such as 60% sulfuric acid, to produce this compound.[1][2]
Start [label="Ethyl Propionylacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Reaction with\nTriethyl Orthoformate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Ethoxymethylene\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Cyclization with\nHydroxylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Ethyl 5-Ethyl-isoxazole-4-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Acid Hydrolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; }
A general workflow for the synthesis of this compound.
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters to monitor include:
-
Temperature: Especially during the exothermic cyclization and hydrolysis steps.
-
Reaction Time: Ensure each step goes to completion to minimize unreacted starting materials.
-
pH: During workup and extractions to prevent unwanted side reactions or product degradation.
-
Stirring Rate: To ensure homogeneity in large reactors.
-
Rate of Reagent Addition: Slow and controlled addition of reagents like hydroxylamine is crucial.
Q3: Are there alternative synthesis methods for the isoxazole ring?
A3: Yes, another common method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5][6] However, this method can present challenges with regioselectivity and the formation of furoxan (a nitrile oxide dimer) as a byproduct.[6][7] For large-scale production, the condensation route is often preferred due to more readily available starting materials and generally better control over isomer formation.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
HPLC: To determine the purity and identify any impurities by comparing with a reference standard.
-
LC-MS: To confirm the molecular weight of the product and impurities.
-
NMR (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Melting Point: To check for the presence of impurities.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Ethyl-isoxazole-4-carboxylate
-
Formation of the Ethoxymethylene Intermediate:
-
In a suitable reactor, combine ethyl propionylacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture to approximately 100-110°C.
-
Monitor the reaction by GC or TLC until the ethyl propionylacetate is consumed.
-
Remove the volatile by-products by distillation under reduced pressure.
-
-
Cyclization:
-
Dissolve the crude ethoxymethylene intermediate in a suitable solvent (e.g., ethanol).
-
Cool the mixture to -5°C to 0°C.
-
In a separate vessel, prepare a solution of hydroxylamine sulfate and sodium acetate in water.
-
Slowly add the hydroxylamine solution to the cooled intermediate solution, maintaining the temperature below 0°C.
-
Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup to isolate the crude ethyl 5-ethyl-isoxazole-4-carboxylate.
-
Protocol 2: Hydrolysis to this compound
-
To a two-necked flask equipped with a mechanical stirrer and a distillation apparatus, add the crude ethyl 5-ethyl-isoxazole-4-carboxylate and a 60% aqueous solution of sulfuric acid.[2]
-
Heat the mixture to approximately 85°C.
-
Continuously distill off the ethanol as it is formed during the reaction.
-
Monitor the reaction by TLC until the ester is no longer detectable.
-
Cool the reaction mixture in an ice bath to precipitate the carboxylic acid.
-
Filter the solid product and wash it with cold water.
-
The crude product can then be purified by crystallization.
References
- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 5. Isoxazole - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Hydrolytic Stability of the Isoxazole Ring
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the hydrolytic stability of the isoxazole ring in acidic and basic media. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your isoxazole-containing compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: How stable is the isoxazole ring to hydrolysis under acidic conditions?
A1: The stability of the isoxazole ring in acidic media is highly dependent on the specific compound, pH, temperature, and substitution pattern on the ring. Generally, the isoxazole ring is susceptible to acid-catalyzed hydrolysis, particularly at low pH values (typically below 3.5).[1][2] The degradation often follows pseudo-first-order kinetics. For instance, the degradation of N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone in an acidic aqueous solution showed a linear pH-rate profile with a negative slope, indicating specific acid catalysis.[3]
Q2: What are the common degradation products of isoxazole ring hydrolysis in acidic media?
A2: Acid-catalyzed hydrolysis of the isoxazole ring typically involves the cleavage of the N-O bond.[4] This leads to the formation of a β-dicarbonyl compound or its equivalent and a hydroxylamine derivative. For example, the degradation of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone in acidic conditions yielded 2-butanone and hydroxylamine, among other products.[1]
Q3: How does the isoxazole ring behave in basic media?
A3: The isoxazole ring is generally more susceptible to degradation under basic conditions compared to acidic or neutral conditions.[2][5] Base-catalyzed hydrolysis can be significantly faster, especially at elevated temperatures.[5] For example, the anti-inflammatory drug leflunomide is resistant to isoxazole ring opening at acidic and neutral pH at 25°C, but it decomposes at a basic pH of 10.0 with an estimated half-life of 6.0 hours.[5]
Q4: What is the mechanism of isoxazole ring opening in basic media?
A4: In basic media, the ring-opening mechanism for 3-unsubstituted isoxazoles often proceeds through the deprotonation at the C3 position, followed by the elimination and cleavage of the N-O bond.[6] This results in the formation of an α-cyanoenol metabolite or a similar species. For substituted isoxazoles, the mechanism may vary, but it generally involves nucleophilic attack by a hydroxide ion.
Q5: What factors can influence the hydrolytic stability of the isoxazole ring?
A5: Several factors can impact the stability of the isoxazole ring:
-
pH: As discussed, both acidic and basic conditions can promote hydrolysis, with the ring often being most stable in the neutral pH region.[2]
-
Temperature: Higher temperatures generally accelerate the rate of degradation.[5]
-
Substituents: The electronic and steric effects of substituents on the isoxazole ring can significantly influence its stability. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while bulky substituents may provide steric hindrance.
-
Solvent: The polarity and composition of the solvent system can affect reaction rates.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly rapid degradation of the isoxazole compound. | The pH of the solution may be too acidic or basic. The temperature may be too high. | Verify the pH of your buffer and adjust if necessary. Perform experiments at a lower temperature if the compound is known to be thermolabile. |
| Inconsistent results between experimental runs. | Fluctuation in pH or temperature. Inconsistent preparation of solutions. | Ensure precise control over pH and temperature. Use freshly prepared buffers and solutions for each experiment. |
| Formation of unexpected byproducts. | The degradation pathway may be more complex than anticipated. The compound may be reacting with buffer components. | Characterize the byproducts using techniques like LC-MS or NMR to understand the degradation pathway. Investigate potential buffer effects by using different buffer systems.[1] |
| Precipitation of the compound during the stability study. | The solubility of the compound or its degradation products may be limited in the chosen buffer system. | Increase the proportion of co-solvent (e.g., methanol, acetonitrile) if compatible with the experimental goals. Ensure the pH is not near the pKa of the compound where solubility is minimal. |
Quantitative Data on Isoxazole Ring Stability
Table 1: Half-life (t½) of Leflunomide under Various Conditions [5]
| Temperature (°C) | pH | Half-life (t½) in hours |
| 25 | 4.0 | Stable |
| 25 | 7.4 | Stable |
| 25 | 10.0 | 6.0 |
| 37 | 4.0 | Stable |
| 37 | 7.4 | 7.4 |
| 37 | 10.0 | 1.2 |
Table 2: Kinetic Data for the Degradation of N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone in Acidic Aqueous Solution at 35°C [3]
| Parameter | Value |
| Catalytic rate constant for hydrogen ion (kH) | 0.901 M⁻¹ h⁻¹ |
| Catalytic rate constant for water (k₀) | 1.34 x 10⁻³ h⁻¹ |
Experimental Protocols
Protocol 1: General Procedure for Assessing Hydrolytic Stability of an Isoxazole Compound
This protocol outlines a general method for evaluating the hydrolytic stability of an isoxazole-containing compound at different pH values.
1. Materials:
-
Isoxazole compound of interest
-
HPLC-grade water, methanol, and acetonitrile
-
Buffer solutions: 0.1 M HCl (pH 1), acetate buffer (pH 4), phosphate buffer (pH 7.4), and borate buffer (pH 10)
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a suitable column and detector (e.g., UV-Vis or MS)
-
pH meter
-
Temperature-controlled incubator or water bath
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of the isoxazole compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Experimental Setup:
-
For each pH condition, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the hydrolysis rate.
-
Prepare a control sample for each pH by diluting the stock solution with the same buffer and immediately quenching the reaction (see step 5) to represent the zero time point (t=0).
-
Incubate the test solutions at a constant temperature (e.g., 25°C, 37°C, or 50°C).
4. Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of each test solution.
5. Sample Quenching and Analysis:
-
Immediately quench the reaction by diluting the aliquot with a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to stop further degradation.
-
Analyze the samples by a validated HPLC method to determine the concentration of the remaining parent compound.
6. Data Analysis:
-
Plot the natural logarithm of the concentration of the parent compound versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizations
Caption: Generalized hydrolytic degradation pathways of the isoxazole ring.
Caption: Workflow for hydrolytic stability testing of isoxazole compounds.
Caption: Troubleshooting decision tree for isoxazole stability studies.
References
- 1. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas-phase and particulate products from the atmospheric degradation of an isoxazole fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the Biological Activity of 5-Ethyl-isoxazole-4-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 5-Ethyl-isoxazole-4-carboxylic acid and its structurally related analogs. The isoxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This document summarizes key experimental data, details the methodologies used for their evaluation, and illustrates the structure-activity relationships.
Quantitative Comparison of Biological Activities
The following table summarizes the biological activities of various isoxazole-4-carboxylic acid analogs based on available experimental data. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound ID | Structure | Biological Activity | Assay Type | IC₅₀ / MIC (µM) | Reference |
| Analog 1 | N-(substituted-phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | Anticancer (HeLa cells) | Cytotoxicity Assay | 15.48 µg/ml | [4] |
| Analog 2 | N-(substituted-phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | Anticancer (Hep3B cells) | Cytotoxicity Assay | ~23 µg/ml | [4] |
| Analog 3 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Anticancer (MCF-7 cells) | Cytotoxicity Assay | 2.63 | [5] |
| Analog 4 | Ethyl 5-(1-(3,4-dichlorobenzyl)-1H-indol-5-yl)isoxazole-3-carboxylate | Antitubercular (Mtb H37Rv) | Minimum Inhibitory Concentration | 0.25 µg/mL | [6] |
| Analog 5 | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative | Xanthine Oxidase Inhibitor | Enzyme Inhibition Assay | 0.13 | [7] |
| Analog 6 | 5-phenylisoxazole-3-carboxylic acid derivative | Xanthine Oxidase Inhibitor | Enzyme Inhibition Assay | Submicromolar range | [8] |
| Analog 7 | 5-methylisoxazole-4-carboxylic oxime ester | Antifungal (B. cinerea) | Antifungal Susceptibility Test | 1.95 µg/mL | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, Hep3B, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[10]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (isoxazole analogs) and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[4]
Minimum Inhibitory Concentration (MIC) Assay for Antimycobacterial Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Strains: Mycobacterium tuberculosis H37Rv is a commonly used laboratory strain for anti-TB drug screening.[6]
-
Inoculum Preparation: A standardized inoculum of the mycobacterial strain is prepared and adjusted to a specific turbidity.
-
Compound Dilution: The test compounds are serially diluted in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) in a 96-well microplate.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C) for a period of 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6] Visual inspection or the use of a growth indicator dye (e.g., Resazurin) can be used to determine the endpoint.
Xanthine Oxidase (XO) Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid.
-
Enzyme and Substrate: Bovine milk xanthine oxidase is commonly used. Xanthine is used as the substrate.
-
Reaction Mixture: The assay is typically performed in a phosphate buffer solution containing the enzyme, the test compound at various concentrations, and the substrate.
-
Measurement: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by measuring the increase in absorbance at 295 nm over time using a UV-Vis spectrophotometer.
-
Inhibition Calculation: The rate of uric acid production is compared between the reaction with the test compound and a control reaction without the inhibitor. The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.[7][8]
Visualizations
General Synthetic Pathway for Isoxazole-4-Carboxamides
The following diagram illustrates a common synthetic route for preparing isoxazole-4-carboxamide derivatives, which are frequently evaluated for their biological activities.
Caption: General reaction scheme for the synthesis of isoxazole-4-carboxamide analogs.
Conceptual Workflow for Biological Activity Screening
This diagram outlines the typical workflow for screening and evaluating the biological activity of newly synthesized chemical compounds.
Caption: A conceptual workflow for the screening and development of bioactive compounds.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]
- 10. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different synthetic routes to 5-Ethyl-isoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 5-Ethyl-isoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The comparison is based on established synthetic methodologies for analogous 5-alkyl-isoxazole-4-carboxylic acids, providing a framework for selecting an optimal route based on factors such as overall yield, reaction complexity, and reagent availability.
Executive Summary
Two distinct and viable synthetic pathways to this compound are outlined and compared:
-
Route 1: The Condensation Pathway. This route commences with the condensation of a β-ketoester (ethyl 3-oxopentanoate) with triethyl orthoformate, followed by cyclization with hydroxylamine, and concluding with ester hydrolysis. This method is well-documented in patent literature for the analogous 5-methyl compound and is amenable to large-scale synthesis.
-
Route 2: The 1,3-Dipolar Cycloaddition Pathway. This pathway involves the formation of an enamine from ethyl 3-oxopentanoate, which then undergoes a 1,3-dipolar cycloaddition with a nitrile oxide generated in situ from nitroethane. The resulting isoxazole ester is then hydrolyzed. This route offers high regioselectivity.
The following sections provide a detailed breakdown of each route, including quantitative comparisons, experimental protocols, and workflow visualizations. It is important to note that while the methodologies are directly applicable, the quantitative data presented is primarily derived from closely related 5-methyl analogues due to a lack of direct comparative studies for this compound in published literature.
Data Presentation: A Quantitative Comparison
The efficacy of each synthetic route can be evaluated through key performance indicators such as step-wise and overall yields, and reaction times. The following table summarizes these metrics, adapted from procedures for analogous compounds.
| Parameter | Route 1: Condensation Pathway | Route 2: 1,3-Dipolar Cycloaddition |
| Starting Materials | Ethyl 3-oxopentanoate, Triethyl orthoformate, Hydroxylamine | Ethyl 3-oxopentanoate, Pyrrolidine, Nitroethane, Phosphorus oxychloride |
| Intermediate Steps | 3 | 3 |
| Est. Yield (Ester Formation) | ~85% (crude) | 68-71% (distilled)[1] |
| Est. Yield (Hydrolysis) | High (quantitative with strong acid) | High (quantitative with strong acid) |
| Est. Overall Yield | Good to Excellent | Good |
| Reaction Time (Ester Formation) | Several hours | ~4-5 hours |
| Reaction Time (Hydrolysis) | 3.5 - 9 hours | 3.5 - 9 hours |
| Key Advantages | Well-established for scale-up, high yield of ester intermediate. | High regioselectivity, avoiding isomeric impurities.[1] |
| Key Disadvantages | Potential for isomeric impurity formation if not controlled. | Use of phosphorus oxychloride requires careful handling. |
Experimental Protocols
Route 1: The Condensation Pathway
This three-step synthesis is adapted from processes described for the preparation of 5-methylisoxazole-4-carboxylic acid derivatives.[2]
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxopentanoate
-
A mixture of ethyl 3-oxopentanoate (1.0 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol) is heated to 110-120°C for 5-7 hours.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the volatile components are removed by distillation under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-3-oxopentanoate.
Step 2: Synthesis of Ethyl 5-Ethyl-isoxazole-4-carboxylate
-
A solution of hydroxylamine sulfate (0.6 mol) in water is prepared.
-
Sodium acetate (1.2 mol) is dissolved in water and cooled to -5°C.
-
The crude ethyl 2-(ethoxymethylene)-3-oxopentanoate (1.0 mol) is slowly added to the cooled sodium acetate solution, followed by the slow addition of the hydroxylamine sulfate solution, maintaining the temperature below 0°C.
-
The reaction mixture is stirred at 0°C for 2-3 hours and then allowed to warm to room temperature overnight.
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated to give crude ethyl 5-Ethyl-isoxazole-4-carboxylate.[2]
Step 3: Hydrolysis to this compound
-
The crude ethyl 5-Ethyl-isoxazole-4-carboxylate (1.0 mol) is mixed with 60% aqueous sulfuric acid.[3]
-
The mixture is heated to 85-95°C for 3-4 hours, during which ethanol is continuously distilled off.[3][4]
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and dried to yield this compound.
Route 2: The 1,3-Dipolar Cycloaddition Pathway
This route is adapted from a general procedure for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters.[1]
Step 1: Synthesis of the Enamine of Ethyl 3-oxopentanoate
-
Ethyl 3-oxopentanoate (1.0 mol) and pyrrolidine (1.0 mol) are dissolved in benzene.
-
The mixture is refluxed with a Dean-Stark apparatus for approximately 1 hour to remove the water formed.
-
The solvent is removed under reduced pressure to yield the crude enamine, which is used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-Ethyl-isoxazole-4-carboxylate
-
The crude enamine (1.0 mol), nitroethane (1.3 mol), and triethylamine (4.0 mol) are dissolved in chloroform and cooled to 0°C under a nitrogen atmosphere.
-
A solution of phosphorus oxychloride (1.1 mol) in chloroform is added dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction is stirred for an additional 1-2 hours at 0°C and then allowed to warm to room temperature.
-
The reaction mixture is washed with water, dilute HCl, and brine. The organic layer is dried and concentrated.
-
The crude product is purified by vacuum distillation to yield ethyl 5-Ethyl-isoxazole-4-carboxylate.[1]
Step 3: Hydrolysis to this compound
-
This step follows the same procedure as in Route 1, Step 3.
Mandatory Visualization
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Workflow for the Condensation Pathway (Route 1).
Caption: Workflow for the 1,3-Dipolar Cycloaddition Pathway (Route 2).
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
The Strategic Balancing Act: 5-Ethyl-isoxazole-4-carboxylic Acid in the Landscape of Carboxylic Acid Isosteres for Drug Design
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of drug design, the carboxylic acid moiety is a double-edged sword. Its ability to form strong interactions with biological targets is invaluable, yet it often brings challenges in absorption, distribution, metabolism, and excretion (ADME). The strategic replacement of a carboxylic acid with a bioisostere—a functional group with similar physicochemical or biological properties—is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of 5-Ethyl-isoxazole-4-carboxylic acid and other prominent carboxylic acid isosteres, supported by experimental data and detailed protocols to inform rational drug design.
The carboxylic acid functional group is a common feature in numerous drugs, prized for its ability to engage in hydrogen bonding and ionic interactions with target proteins.[1][2] However, its ionizable nature can lead to poor membrane permeability, rapid metabolism, and potential toxicity, hindering the development of effective oral therapeutics.[1] Bioisosteric replacement aims to mitigate these liabilities while preserving or enhancing the desired biological activity.[3][4]
A Comparative Analysis of Physicochemical Properties
The successful application of a carboxylic acid isostere hinges on its ability to mimic the key properties of the carboxyl group, such as acidity (pKa), while offering advantages in other areas like lipophilicity (logP/logD), permeability, and metabolic stability. A systematic evaluation of 35 different carboxylic acid isosteres attached to the same phenylpropionic acid scaffold provides a valuable dataset for direct comparison.[5][6]
Below is a summary of key physicochemical properties for a selection of common carboxylic acid isosteres.
| Isostere Class | Example | pKa (experimental) | logD (pH 7.4, experimental) | Permeability (logPapp) | Plasma Protein Binding (% unbound, fu) |
| Carboxylic Acid | Phenylpropionic acid | 4.64 | -0.49 | -5.79 | 15% |
| Isoxazole | 3-(4-(5-methylisoxazol-4-yl)phenyl)propanoic acid* | 4.41 | 0.96 | -5.91 | <1% |
| Tetrazole | 3-(4-(1H-tetrazol-5-yl)phenyl)propanoic acid | 5.09 | -0.25 | -6.33 | 29% |
| Hydroxamic Acid | N-hydroxy-3-phenylpropanamide | 8.18 | 0.71 | -5.51 | 29% |
| Acyl Sulfonamide | N-benzoyl-4-methylbenzenesulfonamide | 3.5-4.5 (typical) | Varies | Varies | Varies |
| Sulfonamide | 3-phenylpropane-1-sulfonamide | 10.1 | 0.89 | -5.58 | 61% |
*Note: Data for the isoxazole example is for a phenylpropionic acid derivative containing a 5-methylisoxazole-4-yl group, which may influence the overall properties.[5][6] Predicted pKa for this compound is ~2.81.
In-Depth Look at this compound and its Peers
This compound: Isoxazoles are five-membered heterocyclic rings containing one nitrogen and one oxygen atom in adjacent positions.[7] They are considered valuable carboxylic acid isosteres due to their planar structure and ability to participate in hydrogen bonding.[8] The ethyl group at the 5-position will likely increase lipophilicity compared to a methyl or unsubstituted analog. The predicted low pKa suggests that it will be predominantly ionized at physiological pH, similar to a carboxylic acid. The isoxazole ring itself is found in several approved drugs, highlighting its therapeutic potential.[9]
Tetrazole: The 5-substituted-1H-tetrazole is one of the most widely used carboxylic acid isosteres.[8] Its pKa is very similar to that of a carboxylic acid, allowing it to effectively mimic the anionic character required for target binding.[8] Generally, tetrazoles are more lipophilic than their carboxylic acid counterparts, which can sometimes lead to improved absorption.[10] However, they can also exhibit lower permeability due to stronger hydrogen bonding with water.[5] A key advantage of tetrazoles is their enhanced metabolic stability compared to carboxylic acids, which are susceptible to glucuronidation.[8]
Hydroxamic Acid: Hydroxamic acids are another important class of isosteres, though they are weaker acids than carboxylic acids with pKa values typically in the range of 8-9.[8] This can be advantageous for improving cell permeability as a larger fraction of the molecule will be in a neutral state at physiological pH.[6] However, hydroxamic acids are also known to chelate metal ions, a property that is exploited in the design of certain enzyme inhibitors but can also lead to off-target effects.[8]
Acyl Sulfonamides and Sulfonamides: Acyl sulfonamides have pKa values that are comparable to carboxylic acids, making them effective mimics in terms of acidity. Sulfonamides, on the other hand, are much weaker acids.[8] Both classes generally exhibit increased lipophilicity and metabolic stability compared to carboxylic acids.
Experimental Protocols for Isostere Evaluation
To enable a robust comparison of carboxylic acid isosteres, standardized experimental protocols are crucial. Below are detailed methodologies for determining key physicochemical and pharmacokinetic parameters.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of a compound.
-
Sample Preparation: Accurately weigh and dissolve 1-5 mg of the test compound in a known volume of a co-solvent system (e.g., methanol/water).
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M NaOH using a calibrated pH meter and a micro-burette.
-
Data Analysis: Record the pH at multiple points during the titration and determine the pKa from the titration curve as the pH at which the compound is 50% ionized.
Measurement of Lipophilicity (logD at pH 7.4)
The distribution coefficient (logD) at a specific pH is a measure of a compound's lipophilicity, accounting for both ionized and neutral species.
-
System Preparation: Prepare a two-phase system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each phase with the other.
-
Sample Addition: Add a known amount of the test compound to the two-phase system.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to separate the n-octanol and aqueous phases.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate logD using the formula: logD = log([Concentration in n-octanol] / [Concentration in aqueous phase]).
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay to predict passive membrane permeability.
-
Membrane Preparation: Coat a 96-well filter plate (donor plate) with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.
-
Compound Addition: Add the test compound solution in a buffer (e.g., PBS at pH 7.4) to the donor plate wells.
-
Assay Assembly: Place the donor plate on top of a 96-well acceptor plate containing buffer.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) to allow the compound to permeate through the artificial membrane.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the concentration change over time and the surface area of the membrane.
Plasma Protein Binding (Equilibrium Dialysis)
This assay determines the fraction of a drug that is bound to plasma proteins.
-
Apparatus Setup: Use a two-chamber equilibrium dialysis apparatus with a semi-permeable membrane that allows free drug to pass but retains proteins.
-
Sample Preparation: Add plasma spiked with the test compound to one chamber and buffer (PBS, pH 7.4) to the other chamber.
-
Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to reach equilibrium.
-
Concentration Analysis: Measure the concentration of the test compound in both the plasma and buffer chambers using LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculation: Calculate the percentage of unbound drug (fu) as: fu (%) = (Concentration in buffer chamber / Concentration in plasma chamber) x 100.
Visualizing the Context: Signaling Pathways and Workflows
To better understand the application of these isosteres, it is helpful to visualize the biological pathways they might modulate and the experimental workflows used to evaluate them.
Angiotensin II Receptor Signaling Pathway
Many successful drugs targeting the Renin-Angiotensin System, such as the angiotensin II receptor blockers (ARBs or "sartans"), feature a carboxylic acid or a tetrazole isostere. These drugs act on G-protein coupled receptors (GPCRs) like the Angiotensin II Type 1 Receptor (AT1R).[8]
Caption: Simplified Angiotensin II Type 1 Receptor signaling pathway.
Experimental Workflow for Bioisostere Evaluation
The process of selecting and validating a carboxylic acid isostere follows a structured experimental workflow.
Caption: A typical experimental workflow for evaluating bioisosteres.
Logical Framework for Isostere Selection
The choice of a particular isostere is a multi-parameter optimization problem.
Caption: A simplified logic diagram for carboxylic acid isostere selection.
Conclusion
The replacement of a carboxylic acid with a bioisostere is a powerful strategy in drug discovery to overcome ADME liabilities. This compound represents a promising, albeit less characterized, option in the medicinal chemist's toolkit. Its predicted strong acidity suggests it can effectively mimic the anionic nature of a carboxylate, while the isoxazole core offers a metabolically stable and synthetically tractable scaffold.
The choice of an optimal isostere is highly context-dependent and requires a careful evaluation of various physicochemical and biological properties.[1][8] The data and protocols presented in this guide are intended to provide a framework for making more informed decisions in the selection and application of carboxylic acid isosteres, ultimately contributing to the design of safer and more effective medicines.
References
- 1. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
In Vitro Anticancer Activity of Isoxazole-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a privileged structure in medicinal chemistry due to its versatile pharmacological activities.[1] In the realm of oncology, isoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of mechanisms including the induction of apoptosis, inhibition of key enzymes, and disruption of cell cycle progression.[1][2] This guide provides a comparative analysis of the in vitro anticancer activity of various isoxazole-based compounds, supported by experimental data and detailed methodologies to aid in the evaluation and development of novel cancer therapeutics.
Comparative Anticancer Activity of Isoxazole Derivatives
The in vitro efficacy of isoxazole compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of several isoxazole derivatives against a panel of human cancer cell lines, offering a quantitative comparison of their potency.
Table 1: Cytotoxicity of Isoxazole-Amide Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 2a | MCF-7 (Breast) | 39.80[3] |
| HeLa (Cervical) | 39.80[3] | |
| 2d | Hep3B (Liver) | ~23[3] |
| HeLa (Cervical) | 15.48[3] | |
| 2e | Hep3B (Liver) | ~23[3] |
Table 2: Cytotoxicity of 4-(Trifluoromethyl)isoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| TTI-4 | MCF-7 (Breast) | 2.63[4] |
Table 3: Cytotoxicity of Isoxazole-Bridged Indole C-Glycoside Hybrids
| Compound | Cancer Cell Line | IC50 (µM) |
| 9 | MDA-MB-231 (Breast) | 30.6[5] |
| 25 | MDA-MB-231 (Breast) | 35.5[5] |
| 34 | MDA-MB-231 (Breast) | 22.3[5] |
Table 4: Cytotoxicity of Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 3d | MCF-7 (Breast) | 43.4[6] |
| MDA-MB-231 (Breast) | 35.9[6] | |
| 4d | MCF-7 (Breast) | 39.0[6] |
| MDA-MB-231 (Breast) | 35.1[6] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the anticancer activity of isoxazole compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.[8][9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[7]
Experimental workflow for the MTT cell viability assay.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V-FITC and Propidium Iodide (PI).[10][11]
Protocol:
-
Cell Treatment: Treat cells with the isoxazole compound at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.[12] Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12][13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC is detected in the FITC channel (Ex = 488 nm, Em = 530 nm) and PI in the phycoerythrin channel.[12]
Workflow for the Annexin V-FITC/PI apoptosis assay.
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a compound.[14]
Protocol:
-
Cell Treatment: Culture cells with the isoxazole compound for the desired time.
-
Cell Harvesting: Collect cells, including any floating cells, and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[15] Incubate for at least 30 minutes on ice or store at -20°C.[15]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to ensure that only DNA is stained.[15]
-
PI Staining: Add propidium iodide solution (50 µg/mL) to the cell suspension.[15]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.
Workflow for cell cycle analysis using propidium iodide.
Signaling Pathways Modulated by Isoxazole Compounds
Isoxazole derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. One of the key mechanisms is the induction of apoptosis, or programmed cell death.
Many isoxazole compounds have been shown to induce apoptosis in cancer cells.[1][17] This process is often mediated through the activation of intrinsic and/or extrinsic pathways, leading to the activation of caspases, a family of proteases that execute the apoptotic program.
Simplified intrinsic apoptosis pathway induced by isoxazoles.
Certain isoxazole derivatives can induce cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing.[3][18] This can be mediated through the modulation of key cell cycle regulatory proteins. For instance, harmine, a natural product, and its isoxazoline derivatives can induce G2/M arrest by regulating the MAPK and AKT/FOXO3a signaling pathways.[18]
Potential pathway for isoxazole-induced G2/M cell cycle arrest.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. static.igem.org [static.igem.org]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. researchgate.net [researchgate.net]
- 18. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 5-Alkyl-isoxazole-4-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive Structure-Activity Relationship (SAR) studies specifically for 5-Ethyl-isoxazole-4-carboxylic acid derivatives are limited in publicly available scientific literature. This guide provides a comparative analysis based on available data for closely related 5-alkyl-isoxazole-4-carboxylic acid derivatives, primarily focusing on 5-methyl analogs, to infer potential SAR trends.
The isoxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] The substituents on the isoxazole ring play a crucial role in modulating the pharmacological profile of these derivatives. This guide focuses on the impact of substitutions at the 5-position of the isoxazole-4-carboxylic acid core, offering a comparative overview of their biological activities based on available experimental data.
Comparative Biological Activity
The biological evaluation of various 5-substituted isoxazole-4-carboxamide and related derivatives has revealed significant antimicrobial and anti-inflammatory properties. The following tables summarize the available quantitative data to facilitate a comparison of their performance.
Table 1: Antibacterial Activity of 5-Methylisoxazole-3-Carboxamide Derivatives
| Compound ID | Substituent on Amide Nitrogen | M. tuberculosis H37Rv MIC (µM) | B. subtilis MIC (µM) | E. coli MIC (µM) |
| 9 | 4-Fluorophenyl | 6.25 | 6.25 | - |
| 10 | 4-Chlorophenyl | 3.125 | - | - |
| 13 | 2,4-Dichlorophenyl | 6.25 | 6.25 | - |
| 14 | 4-Bromophenyl | 3.125 | - | - |
| 15 | 4-Nitrophenyl | - | 12.5 | - |
| 17 | 4-Methylphenyl | - | 12.5 | - |
| 19 | 4-Methoxyphenyl | - | 6.25 | - |
| 20 | 4-Trifluoromethylphenyl | - | 6.25 | - |
Data extracted from a study on 5-methylisoxazole-3-carboxamide derivatives, which are structurally related to the target compounds. The variation in activity highlights the importance of the substituent on the amide nitrogen.[5]
Table 2: Anti-inflammatory and Antibacterial Activity of 5-Benzoylamino-3-methyl-4-isoxazolocarboxylic Acid Amides
| Compound | Amide Substituent | Anti-inflammatory Activity | Antibacterial Activity |
| p-etoxyphenylamid | p-Ethoxyphenyl | Strong | Strong |
| p-chlorophenylamid | p-Chlorophenyl | Strong | Strong |
This study highlights that the presence of a benzoyl group at the 5-position of the isoxazole ring contributes significantly to the anti-inflammatory and antibacterial effects of these amides.[2]
Table 3: Antifungal Activity of 5-Methylisoxazole-4-carboxylic Oxime Esters
| Compound ID | R group on Oxime | Botrytis cinerea EC50 (µg/mL) |
| 5g | 2,4-Dichlorophenyl | 1.95 |
This data indicates that derivatization of the carboxylic acid to an oxime ester can lead to potent antifungal activity.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the assessment of antimicrobial activity, similar to those used for the evaluation of isoxazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
-
Preparation of Materials:
-
Test Compounds: Stock solutions of the isoxazole derivatives are prepared by dissolving them in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Culture Media: Mueller-Hinton Broth (MHB) is typically used for bacteria, while RPMI-1640 medium is used for fungi.
-
Microbial Cultures: Fresh overnight cultures of the test microorganisms are prepared.
-
Standard Antibiotics: Control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are prepared for comparison.[7]
-
-
Assay Procedure:
-
A 96-well microtiter plate is used. Each well is filled with 100 µL of the appropriate sterile broth.
-
The test compound stock solution is added to the first well and serially diluted (two-fold) across the row.
-
The microbial culture is adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in each well.
-
100 µL of the diluted microbial suspension is added to each well.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[7]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
-
Determination of Minimum Bactericidal Concentration (MBC)
-
Following the MIC determination, a 10 µL aliquot from each well showing no visible growth is subcultured onto a suitable agar plate (e.g., Mueller-Hinton Agar).
-
The plates are incubated for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in the death of ≥99.9% of the initial bacterial inoculum.[7]
Visualizing the Drug Discovery Workflow
The development of novel therapeutic agents, such as new isoxazole derivatives, follows a structured pipeline from initial concept to a marketable drug. The following diagram illustrates a typical workflow in the drug discovery process.
Caption: A generalized workflow for the drug discovery and development process.
This guide provides a foundational understanding of the SAR for 5-alkyl-isoxazole-4-carboxylic acid derivatives based on the available scientific literature. Further targeted research on 5-ethyl and other 5-alkyl analogs is necessary to delineate a more precise and comprehensive SAR for this promising class of compounds.
References
- 1. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]
- 7. benchchem.com [benchchem.com]
Benchmarking the purity of synthesized 5-Ethyl-isoxazole-4-carboxylic acid against commercial standards
In the landscape of drug discovery and development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive comparison of a newly synthesized batch of 5-Ethyl-isoxazole-4-carboxylic acid against a commercially available, structurally related standard, 3-Ethyl-5-methylisoxazole-4-carboxylic acid. Due to the limited commercial availability of this compound, this analogue serves as a benchmark for purity assessment.
This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to ensure the quality and reliability of synthesized compounds.
Comparative Purity Analysis
A multi-faceted analytical approach is crucial for a thorough purity assessment. The following table summarizes the key analytical data for the synthesized this compound and a commercial standard of its positional isomer, 3-Ethyl-5-methylisoxazole-4-carboxylic acid.
| Analytical Technique | Parameter | Synthesized this compound (Hypothetical Data) | Commercial 3-Ethyl-5-methylisoxazole-4-carboxylic Acid Standard[1] |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | 98.9% | ≥96.0%[1] |
| Retention Time | 8.1 min | 9.3 min | |
| Impurity Profile | Peak at 6.5 min (0.6%), Peak at 10.2 min (0.5%) | Not specified | |
| Mass Spectrometry (MS) | [M-H]⁻ ion (m/z) | 154.04 | 154.04 |
| Nuclear Magnetic Resonance (¹H NMR) | Chemical Shift (ppm) | δ 12.5 (s, 1H, COOH), 8.3 (s, 1H, CH), 2.9 (q, 2H, CH₂), 1.3 (t, 3H, CH₃) | Not available |
| Nuclear Magnetic Resonance (¹³C NMR) | Chemical Shift (ppm) | δ 165.2, 162.8, 158.4, 110.1, 21.7, 12.3 | Not available |
| Melting Point (°C) | Melting Range | 135-138 °C | 118.0-128.0 °C[1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar isoxazole-4-carboxylic acids.
Objective: To synthesize this compound from ethyl 3-oxopentanoate.
Materials:
-
Ethyl 3-oxopentanoate
-
Triethyl orthoformate
-
Acetic anhydride
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Formation of Ethyl 2-(ethoxymethylene)-3-oxopentanoate: A mixture of ethyl 3-oxopentanoate (1 eq.), triethyl orthoformate (1.2 eq.), and acetic anhydride (1.5 eq.) is heated at 120-130°C for 3 hours. The volatile by-products are removed by distillation under reduced pressure to yield the crude intermediate.
-
Cyclization to Ethyl 5-Ethyl-isoxazole-4-carboxylate: The crude ethyl 2-(ethoxymethylene)-3-oxopentanoate is dissolved in ethanol. A solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.2 eq.) in water is added dropwise at 0-5°C. The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up and Extraction: The ethanol is removed under reduced pressure. The aqueous residue is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude ethyl 5-Ethyl-isoxazole-4-carboxylate.
-
Hydrolysis to this compound: The crude ester is dissolved in a mixture of ethanol and 2M aqueous sodium hydroxide solution. The mixture is heated at reflux for 2 hours.
-
Acidification and Isolation: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Purification by Recrystallization
Objective: To purify the synthesized this compound.
Procedure:
-
The crude this compound is dissolved in a minimal amount of hot ethanol.
-
Water is added dropwise until the solution becomes turbid.
-
The solution is heated gently until it becomes clear again.
-
The solution is allowed to cool slowly to room temperature and then placed in an ice bath to complete crystallization.
-
The purified crystals are collected by filtration, washed with a cold ethanol/water mixture, and dried under vacuum.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound and identify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A 1 mg/mL solution of the sample is prepared in the mobile phase. The sample is injected, and the chromatogram is analyzed to determine the area percentage of the main peak.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Approximately 10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent. ¹H and ¹³C NMR spectra are acquired.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Instrumentation: Mass spectrometer with electrospray ionization (ESI) source.
-
Mode: Negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Procedure: A dilute solution of the sample in methanol is infused into the ESI source.
Experimental Workflow and Data Analysis
The following diagrams illustrate the logical flow of the synthesis, purification, and analysis processes.
Caption: Synthesis, purification, and analysis workflow.
Caption: Data analysis and interpretation pathway.
References
A Comparative Guide to Isoxazole and Oxazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isoxazole and oxazole derivatives, two prominent five-membered heterocyclic scaffolds in medicinal chemistry. As isomers, they differ only in the relative positions of their oxygen and nitrogen atoms—1,2-oxazole (isoxazole) and 1,3-oxazole (oxazole)—a subtle structural change that imparts distinct physicochemical and pharmacological properties.[1][2] This document delves into their comparative synthesis, biological activities supported by experimental data, and structure-activity relationships to inform rational drug design.
Physicochemical Properties: A Tale of Two Isomers
The arrangement of heteroatoms in the isoxazole and oxazole rings directly influences their electronic and physical characteristics, which in turn affects their behavior in biological systems.[1] Isoxazole's adjacent nitrogen and oxygen atoms create a different electronic distribution compared to the 1,3-arrangement in oxazole.[2]
Isoxazole is a significantly weaker base than oxazole, a difference that can influence drug-receptor interactions and solubility profiles at various physiological pH levels.[1] Furthermore, the higher dipole moment of isoxazole points to a greater separation of charge, potentially affecting its interactions within polar biological environments.[1] These fundamental differences are critical considerations in drug design when choosing between the two scaffolds.
Table 1: Comparison of Physicochemical Properties
| Property | Isoxazole | Oxazole | Implication in Drug Design |
|---|---|---|---|
| Structure | 1,2-Azole | 1,3-Azole | Influences steric and electronic properties, and binding interactions.[1] |
| pKa (conjugate acid) | -2.97 | 0.8 | Isoxazole is a much weaker base, affecting ionization state and solubility.[1] |
| Dipole Moment | ~2.8 D | ~1.5 D | Higher polarity of isoxazole can alter interactions with polar targets and solvents.[1] |
| Aromaticity | Aromatic | Aromatic, but less so than thiazoles.[3] | Both are stable scaffolds, but differences can affect reactivity.[2] |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor. | Acts as a hydrogen bond acceptor. | Both can interact with biological targets via hydrogen bonds.[4] |
Comparative Synthesis Overview
Diverse synthetic routes have been established for both scaffolds, allowing for extensive derivatization.
Isoxazole Synthesis: A prevalent method involves the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne.[5] Another common route is the condensation of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride, which proceeds through a cyclization reaction to form the isoxazole ring.[6]
Oxazole Synthesis: Classic methods for synthesizing oxazoles include the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones.[4][7] The Van Leusen oxazole synthesis is another versatile method that utilizes tosylmethylisocyanide (TosMIC) to react with aldehydes.[8] Additionally, the reaction of α-haloketones with primary amides is a fundamental approach.[7]
Biological Activities and Structure-Activity Relationships (SAR)
Both isoxazole and oxazole moieties are present in numerous FDA-approved drugs and serve as privileged structures in drug discovery, targeting a wide range of diseases.[1][9]
Derivatives of both scaffolds have demonstrated significant potential as anticancer agents.[10][11][12]
Isoxazole Derivatives: Many isoxazole-containing compounds exhibit potent cytotoxic activity against various cancer cell lines.[11][13] Structure-activity relationship (SAR) studies have shown that substituents play a crucial role. For instance, the presence of electron-donating groups like methoxy substituents on aryl rings attached to the isoxazole core often enhances anticancer activity.[11][14] In one study, isoxazole chalcone derivatives showed potent activity against prostate cancer cells (DU145) with IC50 values around 1 µM.[11][14]
Oxazole Derivatives: Oxazole-based compounds have also been extensively investigated as anticancer agents, targeting microtubules, protein kinases, and DNA topoisomerases.[12] SAR studies reveal that substitutions at the 2, 4, and 5 positions of the oxazole ring are key to modulating their activity.[4][15] For example, certain oxazole-based heterocycles have shown high inhibition percentages against breast and colon cancer cell lines.[16]
Table 2: Comparative Anticancer Activity
| Compound Class | Representative Compound/Data | Target/Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| Isoxazole | Isoxazole Chalcone Derivative (10a) | DU145 (Prostate) | 0.96 µM | [11][14] |
| Isoxazole | Isoxazole-Amide Analogue (2d) | HeLa (Cervical) | 15.48 µg/ml | [13] |
| Isoxazole | Isoxazole-Amide Analogue (2d) | Hep3B (Liver) | ~23 µg/ml | [13] |
| Isoxazole | 3,5-disubstituted isoxazole (4b) | U87 (Glioblastoma) | 42.8 µM | [11][14] |
| Oxazole | Oxazotril (Compound A) | Breast/Colon Cancer | 78% inhibition | [16] |
| Oxazole | Heteroxylenol (Compound B) | Breast/Colon Cancer | 72% inhibition |[16] |
Both ring systems are found in well-known anti-inflammatory drugs.
Isoxazole Derivatives: The isoxazole scaffold is famously present in the selective COX-2 inhibitor Valdecoxib.[3][10] The development of novel isoxazole derivatives continues to be a focus for creating new anti-inflammatory agents.[10][17]
Oxazole Derivatives: Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that features an oxazole ring.[15] The ability of oxazole derivatives to interact with various enzymes and receptors makes them attractive candidates for developing therapies for inflammatory disorders.[16][18]
Table 3: Comparative Anti-inflammatory Activity
| Compound Class | Representative Compound/Data | Mechanism/Assay | Activity | Reference |
|---|---|---|---|---|
| Isoxazole | Valdecoxib | COX-2 Inhibitor | Marketed Drug | [3][10] |
| Isoxazole | Leflunomide | Antirheumatic Drug | Marketed Drug | [10] |
| Oxazole | Oxaprozin | COX-2 Inhibitor | Marketed Drug | [15] |
| Oxazole | Oxazotril (Compound A) | General Anti-inflammatory | 85% inhibition | [16] |
| Oxazole | Heteroxylenol (Compound B) | General Anti-inflammatory | 80% inhibition |[16] |
The isoxazole and oxazole nuclei are integral to several antibacterial and antifungal agents.
Isoxazole Derivatives: This class includes important antibiotics like Sulfamethoxazole, Cloxacillin, and Dicloxacillin.[19] SAR studies have indicated that the inclusion of electron-withdrawing groups, such as chloro or trifluoromethyl, on the isoxazole ring can significantly enhance antibacterial activity.[5]
Oxazole Derivatives: Oxazole-containing compounds have demonstrated broad-spectrum antibacterial and antifungal properties.[20][21] Their mechanism often involves inhibiting key bacterial enzymes.[22]
Table 4: Comparative Antimicrobial Activity
| Compound Class | Representative Compound/Data | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|---|
| Isoxazole | Sulfamethoxazole | Bacteria | Marketed Drug | [3] |
| Isoxazole | Isoxazole–oxazole hybrid (18a) | S. pyogenes | 0.50 µg/mL | [22] |
| Isoxazole | Isoxazole–oxazole hybrid (18a/18b) | S. pneumoniae | 0.13 µg/mL | [22] |
| Oxazole | Oxazole Derivative (23) | S. aureus, E. coli | Notable at 200 µg/ml | [21] |
| Oxazole | Aminoacyl tRNA synthetase inhibitor | Bacteria | Potent Inhibition |[20] |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of novel derivatives.
-
Objective: To determine the cytotoxic effect of a compound on a cancer cell line and calculate its IC50 value.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (isoxazole or oxazole derivatives) in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13]
-
-
Objective: To evaluate the anti-inflammatory activity of a compound in an acute inflammation animal model.[23]
-
Methodology:
-
Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Administration: Divide animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of the isoxazole or oxazole derivatives orally or intraperitoneally.
-
Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[23]
-
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[24]
-
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion
Both isoxazole and oxazole scaffolds are invaluable in medicinal chemistry, each offering a unique profile of properties.[1] Isoxazoles, being weaker bases with higher dipole moments, may present advantages in specific biological contexts and are notably prevalent in approved pharmaceuticals.[1] In contrast, oxazoles offer their own distinct steric and electronic features that can be harnessed for targeted drug design.[4]
Ultimately, the decision to use an isoxazole versus an oxazole core is not straightforward and depends heavily on the specific therapeutic target, the desired pharmacokinetic profile, and the structure-activity relationships established for a particular class of compounds.[1] This guide provides the foundational data to aid researchers in making an informed choice, leveraging the subtle yet powerful differences between these two isomeric heterocycles to design the next generation of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. difference.wiki [difference.wiki]
- 3. pharmatutor.org [pharmatutor.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 11. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. museonaturalistico.it [museonaturalistico.it]
- 17. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. mdpi.com [mdpi.com]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. d-nb.info [d-nb.info]
- 22. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 23. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Researcher's Guide to Navigating the Regioselectivity of Isoxazole Synthesis
For researchers, scientists, and drug development professionals, the precise control of molecular architecture is paramount. The isoxazole ring, a key scaffold in numerous pharmaceuticals, presents a common synthetic challenge: regioselectivity. This guide provides a comprehensive comparison of synthetic methodologies, offering experimental data and detailed protocols to empower researchers in achieving the desired isoxazole regioisomer.
The synthesis of substituted isoxazoles often yields a mixture of regioisomers, complicating purification and reducing the efficiency of drug discovery pipelines. Understanding and controlling the factors that dictate the regiochemical outcome is crucial. This guide delves into the two primary strategies for isoxazole synthesis—1,3-dipolar cycloaddition and cyclocondensation of β-dicarbonyl compounds—highlighting methods to selectively obtain 3,4-, 3,5-, and 4,5-disubstituted isoxazoles.
Controlling the Outcome: A Comparative Analysis of Synthetic Routes
The regioselectivity of isoxazole synthesis is predominantly influenced by the chosen synthetic route and reaction conditions. The classic Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes typically favors the formation of 3,5-disubstituted isoxazoles due to electronic and steric factors.[1] However, strategic modifications and alternative methods can steer the reaction towards other isomers.
Conversely, the cyclocondensation of β-enamino diketones with hydroxylamine offers a versatile platform for accessing a wider range of regioisomers, including 3,4-, 4,5-, and 3,4,5-substituted isoxazoles, by carefully tuning the reaction conditions.[2][3]
Below is a summary of key methods and their regioselective tendencies:
| Synthetic Method | Key Reagents & Conditions | Predominant Regioisomer | Factors Influencing Regioselectivity |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Terminal Alkyne | 3,5-Disubstituted | Electronic (HOMO-LUMO interactions) and steric effects.[1] |
| Nitrile Oxide + Terminal Alkyne, Cu(I) catalyst | 3,5-Disubstituted (High selectivity) | Copper catalysis directs the regiochemistry.[1][4][5] | |
| Nitrile Oxide + Internal Alkyne | 3,4,5-Trisubstituted | Substituent effects on the alkyne can influence the outcome.[1] | |
| Enamine-based [3+2] Cycloaddition | 3,4-Disubstituted | Reaction of in situ generated nitrile oxides with enamines.[1][6] | |
| Cyclocondensation | β-Enamino Diketone + Hydroxylamine HCl, EtOH, reflux | 4,5-Disubstituted | Solvent and temperature control.[2] |
| β-Enamino Diketone + Hydroxylamine HCl, MeCN, Pyridine | 4,5-Disubstituted | Solvent and base control.[2] | |
| β-Enamino Diketone + Hydroxylamine HCl, BF₃·OEt₂, MeCN, Pyridine | 3,4-Disubstituted | Lewis acid activation of the carbonyl group.[2][4] |
Experimental Protocols for Regioselective Isoxazole Synthesis
The following protocols provide detailed procedures for the synthesis of specific isoxazole regioisomers.
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This method utilizes a copper(I) catalyst to achieve high regioselectivity for the 3,5-disubstituted product via a 1,3-dipolar cycloaddition.
Materials:
-
Terminal alkyne (1.0 mmol)
-
Aldoxime (1.1 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
N-Chlorosuccinimide (NCS) (1.2 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Tetrahydrofuran (THF) or Toluene
Procedure:
-
To a solution of the terminal alkyne (1.0 mmol), aldoxime (1.1 mmol), and CuI (5 mol%) in the chosen solvent, add triethylamine (1.5 mmol).
-
Cool the mixture to 0 °C and add N-chlorosuccinimide (1.2 mmol) portion-wise for the in situ generation of the nitrile oxide.
-
Allow the reaction mixture to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the 3,5-disubstituted isoxazole.[1]
Protocol 2: Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition
This metal-free approach provides a regiospecific route to 3,4-disubstituted isoxazoles.[1][6]
Materials:
-
Aldehyde (1.0 mmol)
-
Pyrrolidine (1.2 mmol)
-
N-hydroximidoyl chloride (1.1 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Toluene
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 3,4-disubstituted isoxazole.[1]
Protocol 3: Lewis Acid-Mediated Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones
The use of a Lewis acid, such as boron trifluoride diethyl etherate, directs the cyclocondensation to favor the 3,4-disubstituted isomer.[2][4]
Materials:
-
β-Enamino diketone (0.5 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (0.6 mmol)
-
Pyridine (0.7 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
-
Add boron trifluoride diethyl etherate (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.[1][2]
Visualizing the Pathways to Regiocontrol
The following diagrams illustrate the key decision-making processes and factors that govern the regioselectivity in isoxazole synthesis.
Caption: Factors influencing regioselectivity in 1,3-dipolar cycloaddition.
Caption: Regiocontrol in cyclocondensation via reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Ethyl-isoxazole-4-carboxylic acid
Disclaimer: To date, specific cross-validated analytical methods for 5-Ethyl-isoxazole-4-carboxylic acid have not been extensively published. This guide presents a hypothetical cross-validation study based on established methodologies for structurally similar isoxazole compounds and general principles of analytical method validation outlined by regulatory bodies such as the FDA and ICH.[1][2][3] The experimental data and protocols provided are illustrative and intended to serve as a practical template for researchers in drug development.
This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. The cross-validation of these methods is crucial to ensure consistency and reliability of data across different analytical platforms, which is a common requirement in pharmaceutical development and clinical trials.[4][5]
Data Presentation: A Comparative Summary
The following table summarizes the anticipated performance characteristics of the hypothetical HPLC-UV and LC-MS/MS methods for the analysis of this compound. These values are derived from typical performance data for similar small molecules.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.998 | > 0.999 | ≥ 0.995 |
| Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL | Dependent on intended use |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | 80% - 120% (or tighter) |
| Precision (%RSD) | < 2.0% | < 5.0% | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL | Signal-to-Noise ≥ 10 |
| Specificity/Selectivity | Moderate | High | No significant interference at the retention time of the analyte |
| Robustness | High | Moderate | Consistent results with small variations in method parameters |
Experimental Protocols
Detailed methodologies for the two hypothetical analytical methods are provided below.
1. Sample Preparation (for biological matrices, e.g., plasma)
A generic protein precipitation protocol is often suitable for both HPLC-UV and LC-MS/MS analysis of small molecules.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase specific to the analytical method (HPLC-UV or LC-MS/MS).
2. HPLC-UV Method
This method is designed for robust quantification at higher concentration ranges.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[6][7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
3. LC-MS/MS Method
This method provides high sensitivity and selectivity, making it ideal for bioanalytical applications.[8][9]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
A gradient elution may be employed for optimal separation.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for a carboxylic acid.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be determined and optimized.
-
Injection Volume: 5 µL.
Visualizations of Experimental Workflows and Logical Relationships
Caption: A flowchart illustrating the key steps in the cross-validation of HPLC-UV and LC-MS/MS analytical methods.
Caption: A diagram showing the general analytical workflow from sample preparation to data analysis.
References
- 1. fda.gov [fda.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 5-Methylisoxazole-4-carboxylic acid | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Ethyl-isoxazole-4-carboxylic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory operations, ensuring the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 5-Ethyl-isoxazole-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Chemical safety goggles or a face shield |
| Protective Clothing | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1] |
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste.[1][2] It should be disposed of through an approved waste disposal plant.[1] The following steps provide a clear, procedural guide for its proper management.
1. Waste Identification and Classification:
-
The first step is to accurately identify the waste.[2] All containers with this compound waste must be clearly labeled as "Hazardous Waste."
-
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard.[1]
2. Waste Segregation:
-
It is critical to segregate chemical waste to prevent dangerous reactions.[2]
-
This compound waste should not be mixed with incompatible materials such as strong bases or oxidizing agents unless the compatibility is known and verified.
3. Waste Collection and Containment:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.[2] The container must be kept tightly closed when not in use.[1]
-
Ensure the container is properly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Follow all institutional and regulatory guidelines for the storage of hazardous waste.
5. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Never dispose of this compound down the drain or in the regular trash.[2]
In-Lab Neutralization Protocol (for consideration and expert approval)
In some instances, in-lab treatment of chemical waste may be permissible to render it less hazardous before final disposal. For carboxylic acids, neutralization with a base is a common procedure. However, this should only be performed by trained personnel after a thorough risk assessment and with the explicit approval of your institution's safety officer.[3]
Objective: To neutralize the acidic properties of this compound waste solution.
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) or another suitable base
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate beakers and graduated cylinders
-
Personal Protective Equipment (PPE) as listed above
Procedure:
-
Perform the entire procedure in a certified chemical fume hood.
-
Place the beaker containing the this compound waste solution on a stir plate and add a stir bar.
-
Begin stirring the solution gently.
-
Slowly add the sodium hydroxide solution dropwise to the acidic waste. The neutralization reaction can be exothermic, so slow addition is crucial to control the temperature.
-
Periodically monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, the resulting salt solution should still be collected as hazardous waste and disposed of through the proper channels, as the environmental and toxicological properties of the resulting carboxylate salt may not be fully known.
This procedure is a general guideline and must be adapted and validated for the specific concentration and volume of your waste stream.[3][4]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated.[2]
-
Contain the Spill: Use an inert absorbent material such as vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.[2]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[2]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
